molecular formula C14H18O5 B11723630 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid

3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B11723630
M. Wt: 266.29 g/mol
InChI Key: MULQIWNSVCYELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16)

InChI Key

MULQIWNSVCYELJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (also known as 4-O-propylsinapic acid) is a highly functionalized cinnamic acid derivative. Structurally, it features an α,β -unsaturated carboxylic acid chain coupled to a phenyl ring bearing two methoxy groups and a central propoxy ether linkage. Molecules of this class are critical precursors in the development of advanced bio-lubricants, UV filters, and potent antioxidant therapeutics[1][2].

This whitepaper outlines a highly optimized, two-phase synthetic route starting from commercially available syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde). The methodology emphasizes mechanistic causality, high-yield protocols, and thermodynamic control to suppress common side reactions inherent to phenylpropanoid synthesis.

Retrosynthetic Analysis & Mechanistic Rationale

A logical retrosynthetic disconnection of the target molecule reveals two primary synthetic phases:

  • C–C Bond Formation (Alkene): The prop-2-enoic acid moiety can be disconnected at the alkene double bond, tracing back to an aldehyde precursor (3,5-dimethoxy-4-propoxybenzaldehyde) and malonic acid via a Knoevenagel-Doebner condensation .

  • C–O Bond Formation (Ether): The 4-propoxy group can be disconnected to reveal a free phenol, leading back to syringaldehyde and a propyl halide via a Williamson ether synthesis .

The Causality of Reaction Conditions
  • Phase 1 (Alkylation): The 4-hydroxyl group of syringaldehyde is sterically hindered by the two bulky ortho-methoxy groups. However, the electron-withdrawing nature of the para-aldehyde group significantly increases the acidity of this phenol. Using a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) leaves the resulting phenoxide anion unsolvated and highly nucleophilic, driving the SN​2 displacement of 1-bromopropane to completion[1].

  • Phase 2 (Condensation): The Knoevenagel-Doebner condensation of electron-rich benzaldehydes is notoriously plagued by over-reaction. If the thermodynamic energy is too high, the newly formed cinnamic acid derivative will undergo a second decarboxylation, yielding unwanted 4-vinylphenol derivatives (e.g., 4-vinyl-2,6-dimethoxy-1-propoxybenzene)[3]. Therefore, strict temperature control ( <80∘C ) and precise stoichiometric limits on the organocatalyst (piperidine) are mandatory to isolate the α,β -unsaturated acid intact[4].

Experimental Protocols

Phase 1: Synthesis of 3,5-dimethoxy-4-propoxybenzaldehyde

Objective: Selective O-alkylation of syringaldehyde.

  • Reagent Preparation: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with syringaldehyde (18.2 g, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add anhydrous potassium carbonate ( K2​CO3​ , 20.7 g, 150 mmol, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will turn a deep yellow/orange.

  • Alkylation: Introduce 1-bromopropane (14.7 g, 120 mmol, 1.2 eq) dropwise via an addition funnel over 15 minutes.

  • Heating: Heat the reaction mixture to 80∘C using an oil bath and maintain for 6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 3:1) until the syringaldehyde spot is consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring into 500 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate ( 3×150 mL).

  • Purification: Wash the combined organic layers with brine ( 2×100 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product (PubChem CID 4771124)[5] can be recrystallized from ethanol to yield pure 3,5-dimethoxy-4-propoxybenzaldehyde as an off-white solid.

Phase 2: Knoevenagel-Doebner Condensation

Objective: Conversion of the aldehyde to the prop-2-enoic acid derivative.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3,5-dimethoxy-4-propoxybenzaldehyde (11.2 g, 50 mmol) and malonic acid (10.4 g, 100 mmol, 2.0 eq) in anhydrous pyridine (40 mL).

  • Catalyst Addition: Add piperidine (0.85 g, 1.0 mL, 10 mmol, 0.2 eq) to the solution. Note: Limiting the organocatalyst to 0.2 equivalents minimizes environmental impact and slows the rate of unwanted side reactions[4].

  • Controlled Heating: Heat the reaction mixture strictly to 70∘C−75∘C . Do not exceed 80∘C . Maintain this temperature for 3.5 hours. Carbon dioxide evolution will be observed as the dicarboxylic acid intermediate decarboxylates to the target mono-acid.

  • Precipitation: Cool the mixture to 0∘C in an ice bath. Slowly acidify the solution by adding 6M HCl dropwise until the pH reaches 2.0. A thick precipitate of the target acid will form.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with ice-cold water ( 3×50 mL) to remove pyridinium salts, and dry in a vacuum oven at 50∘C overnight.

  • Final Yield: The product, 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid, is obtained as a crystalline solid.

Quantitative Data & Reaction Parameters

The following table summarizes the critical thermodynamic and stoichiometric parameters required to optimize the yield and prevent the formation of vinyl-ether byproducts.

Reaction PhaseKey ReagentsCatalyst / BaseSolventTemp (°C)Time (h)Target Yield (%)Primary Failure Mode
Phase 1: Alkylation Syringaldehyde, 1-Bromopropane (1.2 eq) K2​CO3​ (1.5 eq)DMF806.088 - 92%Incomplete conversion if K2​CO3​ is wet.
Phase 2: Condensation Phase 1 Product, Malonic Acid (2.0 eq)Piperidine (0.2 eq)Pyridine70 - 753.575 - 82%Second decarboxylation to 4-vinyl derivative if Temp > 85°C[3].
Phase 2 (Green Alt.) Phase 1 Product, Malonic Acid (2.0 eq)L-Proline (0.1 eq)Ethanol8012.065 - 70%Lower yield, but avoids toxic pyridine solvent[2].

Mechanistic Workflow Visualization

The following diagram maps the synthetic logic, highlighting the critical temperature threshold required to prevent the degradation of the target molecule.

SynthesisRoute Syringaldehyde Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) Intermediate 3,5-dimethoxy-4-propoxybenzaldehyde (Stable Intermediate) Syringaldehyde->Intermediate Williamson Etherification (SN2, 80°C) PropylBromide 1-Bromopropane + K2CO3 / DMF PropylBromide->Intermediate Target 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (Target Molecule) Intermediate->Target Knoevenagel-Doebner Condensation (70-75°C) MalonicAcid Malonic Acid + Piperidine / Pyridine MalonicAcid->Target SideProduct 4-vinyl-2,6-dimethoxy-1-propoxybenzene (Unwanted Byproduct) Target->SideProduct Over-heating (>85°C) Second Decarboxylation

Caption: Synthetic workflow for 4-O-propylsinapic acid highlighting the thermal degradation pathway.

References

  • PubChem (National Institutes of Health). "3,5-Dimethoxy-4-propoxybenzaldehyde | C12H16O4 | CID 4771124". National Center for Biotechnology Information. Available at:[Link]

  • van Schijndel, J., et al. "Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation." Scientific Research Publishing (SCIRP). Available at:[Link]

  • Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers." PMC (PubMed Central). Available at:[Link]

  • Chen, Y., et al. "Bio-lubricant based on sinapic acid: property and structure-property relationship studies." Emerald Insight. Available at:[Link]

Sources

Comprehensive Technical Guide: Physicochemical Properties and Synthetic Workflows of 3,5-Dimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, 3,5-dimethoxycinnamic acid (CAS 16909-11-8) serves as a highly versatile, electron-rich aromatic building block. Unlike its hydroxylated relative, sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid), the absence of a free phenolic hydroxyl group in 3,5-dimethoxycinnamic acid alters its hydrogen-bonding network, significantly increasing its lipophilicity and stability against oxidative degradation[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic protocols, and downstream pharmaceutical applications of 3,5-dimethoxycinnamic acid. By understanding the causality behind its chemical behavior—specifically the interplay between its conjugated α,β -unsaturated carboxylic acid moiety and the electron-donating methoxy groups—researchers can better leverage this compound in the design of complex bioactive libraries.

Structural Architecture and Physicochemical Profile

The molecular architecture of 3,5-dimethoxycinnamic acid features a phenylpropane framework characterized by a conjugated system of double bonds extending from the aromatic ring to the carboxylic acid functional group[1]. The two meta-substituted methoxy (-OCH₃) groups act as electron-donating groups via resonance, enriching the electron density of the aromatic ring. This structural motif not only provides strong UV-absorbing properties but also dictates its solubility profile—rendering it highly soluble in organic solvents while remaining only slightly soluble in aqueous environments[2].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name 3,5-Dimethoxycinnamic acid (predominantly trans)
CAS Number 16909-11-8
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol
Appearance White to off-white crystalline solid[1]
Melting Point 174–175 °C
Water Solubility 31.44 mg/L at 25 °C (Slightly soluble)[2]
Organic Solubility Soluble in ethanol, methanol, chloroform, and pyridine
pKa ~4.53 (Predicted)
InChI Key VLSRUFWCGBMYDJ-ONEGZZNKSA-N

Synthetic Methodologies: The Knoevenagel Condensation

The industrial and laboratory-scale synthesis of 3,5-dimethoxycinnamic acid is predominantly achieved via the Knoevenagel condensation [1]. This reaction couples 3,5-dimethoxybenzaldehyde with malonic acid.

SynthesisWorkflow A 3,5-Dimethoxybenzaldehyde (Electrophile) C Piperidine (Cat.) Pyridine, Reflux A->C B Malonic Acid (Nucleophile) B->C D Dicarboxylic Acid Intermediate C->D Condensation E Thermal Decarboxylation (-CO2) D->E Heat F trans-3,5-Dimethoxycinnamic Acid (Thermodynamic Product) E->F Acidic Workup

Figure 1: Knoevenagel condensation workflow for trans-3,5-dimethoxycinnamic acid.

Protocol 1: Self-Validating Synthesis of 3,5-Dimethoxycinnamic Acid

Expertise & Causality: The choice of pyridine as a solvent and piperidine as a catalyst is not arbitrary. Piperidine (a secondary amine) acts as a nucleophilic catalyst, reversibly forming a highly electrophilic iminium ion with the aldehyde, thereby lowering the activation energy for nucleophilic attack. Pyridine provides the basic environment necessary for the deprotonation of malonic acid to form the reactive enolate.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3,5-dimethoxybenzaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

  • Condensation & Decarboxylation: Heat the mixture to reflux (approx. 80–100 °C). The reaction proceeds via condensation followed by thermal decarboxylation of the intermediate dicarboxylic acid. Self-Validation Step: Monitor the cessation of CO₂ gas evolution; this is the primary macroscopic indicator that the decarboxylation phase is complete[3].

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into crushed ice containing 1M HCl. Causality: The pKa of the product is ~4.53. At the alkaline pH of the pyridine mixture, the product exists as a soluble carboxylate salt. The addition of HCl (pH < 3) neutralizes the pyridine and protonates the carboxylate, driving the equilibrium toward the neutral, highly insoluble crystalline form, forcing precipitation.

  • Isolation: Filter the resulting white precipitate under vacuum and wash with cold water.

  • Purification: Recrystallize from an ethanol/water mixture to yield the thermodynamically favored trans-3,5-dimethoxycinnamic acid.

Analytical Characterization and Product Validation

How do we validate the stereochemistry of the synthesized product? While the Knoevenagel condensation can theoretically produce both cis and trans isomers, thermal decarboxylation under reflux operates under strict thermodynamic control. The bulky 3,5-dimethoxyphenyl ring and the carboxylic acid group sterically repel each other, overwhelmingly favoring the trans ( E ) geometry.

This is self-validated during analytical characterization. In the ¹H-NMR spectrum, the alkene protons exhibit a coupling constant ( J ) of 15.5–16.0 Hz. This specific mathematical value is the definitive proof of a trans configuration (a cis configuration would present a much smaller J value of ~10–12 Hz)[3].

Table 2: Spectroscopic Validation Markers
Analytical TechniqueKey Spectral Signatures & Validation Markers[3]
FT-IR ( νmax​ , KBr) 3400–3200 cm⁻¹ (O-H stretch, carboxylic); 2950, 2835 cm⁻¹ (C-H stretch, methoxy); 1685 cm⁻¹ (C=O stretch, conjugated acid); 1600 cm⁻¹ (C=C stretch, aromatic).
¹H-NMR (CDCl₃, 300MHz) δ 11.7 (br s, 1H, -COOH), 7.69 (d, J = 15.5 Hz, 1H, alkene H β ) , 6.66 (d, J = 2.1 Hz, 2H, aromatic H2, H6), 6.50 (t, J = 2.2 Hz, 1H, aromatic H4), 6.40 (d, J = 15.8 Hz, 1H, alkene H α ) , 3.80 (s, 6H, -OCH₃).
Mass Spectrometry (EI) m/z: 208 (M⁺, base peak), 191, 163, 77.

Applications in Drug Development & Biotechnology

3,5-Dimethoxycinnamic acid is a privileged scaffold in medicinal chemistry. Its dual functionality—an electron-rich aromatic ring and a reactive α,β -unsaturated carboxylic acid—makes it an ideal precursor for diverse bioactive libraries.

DrugDev Core 3,5-Dimethoxycinnamic Acid (Core Scaffold) Ester Esterification (Alkyl/Aryl Esters) Core->Ester Acid Catalysis Amide Amidation & Triazole Coupling (via Acyl Chloride or EDCI) Core->Amide Nucleophilic Acyl Substitution Cyclize Reduction & Cyclization (Propionic Acid Derivatives) Core->Cyclize Intramolecular Ring Closure Bio1 Lipophilic Antioxidants (Membrane Protectors) Ester->Bio1 Bio2 AChE / BChE Inhibitors (Neurological Targets) Amide->Bio2 Bio3 Isocoumarins (e.g., Thunberginol B) Cyclize->Bio3

Figure 2: Derivatization pathways of 3,5-dimethoxycinnamic acid in pharmaceutical development.

Key Therapeutic Applications:
  • Neurological Targets (AChE/BChE Inhibitors): Derivatization of the carboxylic acid via amidation or triazole coupling yields compounds with high inhibitory activity against butyrylcholinesterase (BChE), a primary target for Alzheimer's disease management. The methoxy groups enhance lipophilicity, significantly improving blood-brain barrier (BBB) penetration compared to unmethylated phenolic acids[4].

  • Total Synthesis of Isocoumarins: 3,5-dimethoxycinnamic acid serves as a direct precursor to 3-(3',5'-dimethoxyphenyl)propionic acid via hydrogenation. This intermediate is subsequently cyclized into 5,7-dimethoxy-1-indanone, a critical bottleneck intermediate in the total synthesis of naturally occurring isocoumarins like Thunberginol B (a potent antiallergic and antimicrobial agent)[3].

Protocol 2: Amidation for Bioactive Compound Libraries (AChE Inhibitors)

Expertise & Causality: Direct condensation of a carboxylic acid with an amine is thermodynamically unfavorable due to the formation of an unreactive acid-base salt. Therefore, the carboxylic acid must be activated in situ[4].

  • Activation: Dissolve 1.0 eq of 3,5-dimethoxycinnamic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole).

    • Causality of HOBt: EDCI activates the acid to form an O-acylisourea intermediate. However, this intermediate is highly prone to rearrangement into a dead-end, inactive N-acylurea. HOBt rapidly reacts with the O-acylisourea to form a stable, yet highly reactive, active ester, preventing this unwanted rearrangement.

  • Nucleophilic Addition: Add 1.1 eq of the target amine and 2.0 eq of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). DIPEA neutralizes any hydrochloride salts, maintaining the amine in its nucleophilic free-base form.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the UV-active starting material is consumed.

  • Workup & Validation: Wash the organic layer successively with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes unreacted acid/HOBt), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography. Self-Validation: Confirm amide bond formation via IR (appearance of a strong Amide I band at ~1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹).

References

  • Semantic Scholar - A new total synthesis of natural isocoumarin, thunberginol B URL:[Link]

  • ResearchGate - Substituted cinnamic anhydrides act as selective inhibitors of acetylcholinesterase URL: [Link]

Sources

Biological activity of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic Acid

Foreword: A Molecule of Latent Potential

In the vast landscape of phenolic acids, the cinnamic acid scaffold represents a privileged structure, a recurring motif in natural products that have been optimized by evolution for specific biological interactions. The synthetic derivatization of this scaffold offers a compelling avenue for the discovery of novel therapeutic agents. This guide focuses on (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid , also known as 3,5-dimethoxycinnamic acid (3,5-DMCA), a molecule that, while not extensively studied itself, belongs to a class of compounds with profound and diverse biological activities.

As a Senior Application Scientist, my objective is not merely to catalogue existing data but to synthesize a predictive and logical framework based on robust evidence from closely related structural analogs. This document will deconstruct the biological potential of 3,5-DMCA by examining the well-documented anticancer, anti-inflammatory, antioxidant, and anti-angiogenic properties of its chemical cousins. By understanding the structure-activity relationships and the molecular mechanisms of these related compounds, we can illuminate the most promising research trajectories for 3,5-DMCA and provide the technical foundation for its future investigation.

Molecular Profile and Synthesis

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid characterized by two methoxy groups at the 3 and 5 positions of the phenyl ring.

  • IUPAC Name: (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid[1]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1]

  • Synonyms: 3,5-Dimethoxycinnamic acid, (E)-3-(3,5-dimethoxyphenyl)acrylic acid[1][2]

The synthesis of this class of compounds is typically achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction provides a reliable and efficient route to the target molecule.

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol is adapted from established methods for similar methoxycinnamic acids.[3][4]

  • Reactant Preparation: In a round-bottom flask, dissolve 3,5-dimethoxybenzaldehyde and malonic acid in a suitable solvent such as pyridine or an ethanol/pyridine mixture.

  • Catalysis: Add a catalytic amount of a base, such as piperidine, to initiate the condensation reaction.

  • Reaction Condition: The reaction can be performed under conventional heating (e.g., 80°C for several hours) or, for improved efficiency and yield, using microwave irradiation (e.g., 400W for a shorter duration).[3][4]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into iced water.

  • Acidification & Precipitation: Acidify the aqueous mixture with a dilute acid (e.g., HCl) to a pH of ~3. The product, (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid, will precipitate as a solid.

  • Purification: Collect the crude solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the final product.

Causality: The Knoevenagel condensation is the method of choice due to its high efficiency in forming the α,β-unsaturated carboxylic acid system from an aldehyde and an active methylene compound like malonic acid. The use of microwave irradiation accelerates the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.[3]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Knoevenagel Condensation cluster_purification Purification R1 3,5-Dimethoxybenzaldehyde React Heating (Conventional or Microwave) + Piperidine Catalyst R1->React R2 Malonic Acid R2->React Solv Pyridine/Ethanol Solv->React Workup Acidification & Precipitation React->Workup Purify Filtration & Recrystallization Workup->Purify Product (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid Purify->Product

Caption: Workflow for the synthesis of 3,5-DMCA.

Anticancer Activity: A Pro-Oxidative Approach

While direct studies on 3,5-DMCA are scarce, compelling evidence from a closely related chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) , provides a powerful mechanistic blueprint for potential anticancer activity.[5] Chalcones share the core α,β-unsaturated system and phenyl rings, suggesting that their mechanisms may have overlapping features.

DPP23 exerts selective antitumor activity in pancreatic cancer cells by inducing a surge in reactive oxygen species (ROS), leading to apoptosis.[5] This is not achieved by direct ROS generation but through the strategic depletion of the cell's primary antioxidant defense, glutathione (GSH).

Mechanism of Action: Glutathione Depletion

Transcriptomic analysis of MIA PaCa-2 pancreatic cancer cells treated with DPP23 revealed a significant upregulation of genes involved in the glutathione metabolism pathway.[5] The most prominently upregulated gene was CHAC1 , which is known to degrade glutathione. This targeted depletion of GSH cripples the cell's ability to neutralize ROS, leading to overwhelming oxidative stress and programmed cell death.

ROS_Pathway DPP23 3,5-DMCA Analog (DPP23) Cell Cancer Cell DPP23->Cell Nucleus Nucleus GSH_Genes Upregulation of Glutathione Metabolism Genes (CHAC1, GCLC, etc.) Nucleus->GSH_Genes Enters CHAC1 CHAC1 Protein GSH_Genes->CHAC1 Transcription & Translation ROS Reactive Oxygen Species (ROS) CHAC1->ROS Depletion of GSH leads to increase in GSH Glutathione (GSH) GSH->CHAC1 Degradation GSH->ROS Neutralizes Apoptosis Apoptosis ROS->Apoptosis Induces Cell->Nucleus

Caption: ROS-mediated apoptosis by a 3,5-DMCA analog.

The pro-oxidant mechanism observed for DPP23 is a hallmark of many successful phenolic anticancer agents.[6] It is plausible that 3,5-DMCA, possessing the same dimethoxyphenyl moiety, could engage similar pathways, albeit with different potency. The cytotoxic potential of phenolic acids is often cell-line specific and depends on a delicate balance between antioxidant and pro-oxidant effects.[6]

Anti-inflammatory Activity: Quelling Microglial Activation

Chronic inflammation is a key driver of numerous diseases. A structurally similar compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) , which differs by the saturation of the prop-2-enoic acid chain and the addition of a 4'-hydroxyl group, is a potent anti-inflammatory agent.[7][8] Its activity has been extensively characterized in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a standard model for neuroinflammation.

HDMPPA effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂), by downregulating their respective synthases, iNOS and COX-2.[8] It also attenuates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8]

Mechanism of Action: Inhibition of Pro-inflammatory Signaling

The anti-inflammatory effects of HDMPPA are rooted in its ability to inhibit multiple upstream signaling pathways:

  • NF-κB Pathway: HDMPPA prevents the degradation and phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thus preventing the transcription of pro-inflammatory genes.[8]

  • MAPK and PI3K/Akt Pathways: The phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt, which are crucial for the inflammatory response, is markedly suppressed by HDMPPA.[8]

These inhibitory effects are linked to a significant reduction in intracellular ROS, suggesting that the antioxidant properties of the molecule are coupled to its anti-inflammatory function.[8] Given that (E)-3-(3-methoxyphenyl)propenoic acid also demonstrates stronger COX-2 inhibition than aspirin, it is highly probable that 3,5-DMCA shares this anti-inflammatory potential.[3]

Antioxidant and Anti-Angiogenic Potential

Antioxidant Activity

The antioxidant capacity of phenolic compounds is fundamental to their protective effects. HDMPPA has demonstrated potent antioxidant activity in multiple assays.[9]

Assay TypeActivity of HDMPPAReference
DPPH Radical ScavengingIC₅₀ = 0.78 µg/mL[9]
LDL Oxidation InhibitionIC₅₀ = 1.4 µg/mL[9]
Vascular ROS GenerationSuppressed in hypercholesterolemic rabbits[9]

Table 1: Antioxidant activities of the related compound HDMPPA.

This activity is critical for its anti-atherosclerotic effects, which occur even without a plasma cholesterol-lowering effect, highlighting the direct impact of antioxidation on disease progression.[9]

Protocol 2: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant potential of a compound.

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound (3,5-DMCA) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Reaction: In a 96-well plate, add the DPPH solution to each well containing the test compound dilutions or controls. Include a blank with only methanol and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth. The related compound (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) has been identified as a potential anti-angiogenesis inhibitor.[3][4]

In a chick chorioallantoic membrane (CAM) assay, 3MPCA inhibited the growth of new blood vessels by 41.7-83% at doses of 30-60 ng.[3][4] This activity is hypothesized to occur through the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR-1), a key regulator of angiogenesis.[3]

Protocol 3: Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay is a widely used model to assess angiogenesis.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with appropriate humidity for 3-4 days.

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or sponge soaked with the test compound (3,5-DMCA) in a suitable vehicle is placed directly onto the CAM. A vehicle-only disc serves as a negative control, and a known angiogenesis inhibitor (e.g., celecoxib) can be used as a positive control.[4]

  • Re-incubation: The window is sealed, and the eggs are returned to the incubator for an additional 48-72 hours.

  • Analysis: The CAM is excised and examined under a microscope. The degree of angiogenesis is quantified by measuring blood vessel density, length, or branching points in the area around the disc. The percentage of inhibition is calculated relative to the negative control.

CAM_Assay_Workflow Start Fertilized Eggs Incubate1 Incubate (3-4 days) Start->Incubate1 Window Create Window in Shell Incubate1->Window Apply Apply Test Compound Disc on CAM Window->Apply Incubate2 Re-incubate (48-72 hours) Apply->Incubate2 Analyze Excise CAM & Analyze Blood Vessel Growth Incubate2->Analyze Result Quantify Angiogenesis Inhibition Analyze->Result

Caption: Workflow for the CAM angiogenesis assay.

Conclusion and Future Directions

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid stands at an exciting frontier of drug discovery. While direct experimental data remains to be established, the extensive evidence from its structural analogs provides a compelling, scientifically-grounded rationale for its investigation as a multi-faceted therapeutic agent. The dimethoxy substitution pattern is clearly implicated in potent biological activities, from inducing ROS-mediated apoptosis in cancer cells to suppressing key inflammatory signaling pathways.

The logical next steps are clear:

  • Direct Biological Screening: Systematically evaluate the cytotoxic, anti-inflammatory, antioxidant, and anti-angiogenic activities of 3,5-DMCA using the standardized protocols outlined in this guide.

  • Mechanistic Elucidation: For any significant activities observed, perform detailed molecular studies (e.g., Western blot, transcriptomics) to confirm if the mechanisms align with those of its analogs, particularly focusing on the NF-κB, MAPK, and ROS/glutathione pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of derivatives to understand the precise contribution of the methoxy groups and the propenoic acid chain to the observed bioactivities.

This molecule is not just another compound; it is a key to potentially unlocking a deeper understanding of how simple phenolic acids can be tuned for potent and specific therapeutic effects. The research path is clear, and the potential rewards are significant.

References

  • Ekowati, J., Nofianti, K. A., Yunita, M. N., Hamid, I. S., Dwiningrum, F., Ramadhan, D. R., & Ananda, G. C. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of Public Health in Africa, 14(Suppl 1), 2534. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5324677, (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid. Retrieved from [Link]

  • Kim, J. Y., Kim, W. J., Lee, J. S., & Shin, S. Y. (2020). Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (DPP23) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells. Genes & Genomics, 42(11), 1267–1279. [Link]

  • Lim, H. K., & Koh, K. (2013). (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o698. [Link]

  • Rychlicka, M., & Gliszczyńska, A. (2024). Biological potential and mechanism of action of methoxy phenylpropenoic acids. MDPI. [Link]

  • Kim, Y. S., Kim, J. R., Lee, Y., Choi, J., Kim, H. R., & Park, K. W. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(5), 529-537. [Link]

  • Gomes, C. A., da Cruz, T. G., Andrade, J. L., Milhazes, N., Borges, F., & Marques, M. P. (2003). Anticancer Activity of Phenolic Acids of Natural or Synthetic Origin: A Structure-Activity Study. Journal of Medicinal Chemistry, 46(25), 5395-5401. [Link]

  • Zhang, L., Wang, Y., Liu, Y., Geng, T., & Wang, X. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(4), 105686. [Link]

  • Caring Sunshine. (n.d.). Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. ResearchGate. [Link]

  • Othman, R., M-Rad, R., & El-Missiry, M. A. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Pharmaceuticals, 15(7), 893. [Link]

  • Ekowati, J., Nofianti, K. A., Yunita, M. N., Hamid, I. S., Dwiningrum, F., Ramadhan, D. R., & Ananda, G. C. (2023). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of Public Health in Africa, 14(Suppl 1), 2534. [Link]

  • Pontiki, E., Hadjipavlou-Litina, D., Chaviara, A., & Kourounakis, A. P. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6701. [Link]

  • Kim, Y. S., Kim, J. R., Lee, Y., Choi, J., Kim, H. R., & Park, K. W. (2015). Anti-inflammatory effects of 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active component of Korean cabbage kimchi, in lipopolysaccharide-stimulated BV2 microglia. Journal of Medicinal Food, 18(5), 529-537. [Link]

  • BuyersGuideChem. (n.d.). (2E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • Park, S. Y., Kim, Y., & Park, K. W. (2007). 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, an active principle of kimchi, inhibits development of atherosclerosis in rabbits. Journal of Agricultural and Food Chemistry, 55(26), 10691-10696. [Link]

Sources

Comprehensive Spectroscopic Characterization of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (commonly referred to as 4-O-propylsinapic acid) is a lipophilic derivative of the naturally occurring hydroxycinnamic acid, sinapic acid. By masking the para-phenolic hydroxyl group with a propyl chain, the molecule exhibits altered pharmacokinetics, enhanced membrane permeability, and unique electron-donating properties suitable for advanced active pharmaceutical ingredient (API) synthesis.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, IR, MS) required to unambiguously elucidate the structure of this compound. As a Senior Application Scientist, I have structured this guide not merely as a repository of data, but as a mechanistic exploration of why specific analytical choices are made and how they form a self-validating system for structural confirmation.

Structural Elucidation Strategy: The Analytical Triad

To achieve regulatory-grade structural confirmation (e.g., for IND filings), a single analytical technique is insufficient. We employ an orthogonal "Analytical Triad" approach:

  • Nuclear Magnetic Resonance (NMR): Establishes the carbon-hydrogen framework, confirms the trans ( E ) geometry of the prop-2-enoic acid side chain, and verifies the regiochemistry of the aromatic substitutions [1].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Validates the presence of key functional groups (carboxylic acid, conjugated alkene, aliphatic ethers) through vibrational modes [2].

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact monoisotopic mass and structural connectivity through collision-induced dissociation (CID) fragmentation [3].

AnalyticalWorkflow A 3-(3,5-dimethoxy-4-propoxyphenyl) prop-2-enoic acid (Sample Prep) B NMR Spectroscopy (1H, 13C, 2D-COSY) A->B 15 mg in CDCl3 C FT-IR Spectroscopy (ATR Method) A->C Solid State D HRMS (ESI-TOF) Negative Ion Mode A->D 1 µg/mL in MeOH E Data Integration & Structural Elucidation B->E C->E D->E F Purity & Identity Validation E->F

Caption: Orthogonal analytical workflow for the structural validation of 4-O-propylsinapic acid.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR)

Unlike its parent compound (sinapic acid) which often requires DMSO- d6​ due to strong intermolecular hydrogen bonding, the propylated derivative exhibits excellent solubility in Chloroform- d (CDCl 3​ ).

Causality Insight: The E -geometry of the alkene is definitively proven by the large scalar coupling constant ( J≈15.9 Hz) between the α and β protons. A Z -isomer would exhibit a smaller coupling constant ( J≈10−12 Hz). The symmetry of the aromatic ring is confirmed by the integration of the methoxy protons (6H) and the aromatic protons (2H), which appear as sharp singlets due to their chemical equivalence.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-COOH12.10br s-1HCarboxylic acid proton
C- β (Alkene)7.72d15.91HAr-CH =CH-COOH
C-2, C-6 (Ar)6.78s-2HAromatic protons
C- α (Alkene)6.38d15.91HAr-CH=CH -COOH
-O-CH 2​
  • (Propyl)
3.98t6.82HPropoxy α -CH 2​
3,5-OCH 3​ 3.88s-6HMethoxy protons
-CH 2​
  • (Propyl)
  • 1.82sextet7.22HPropoxy β -CH 2​
    -CH 3​ (Propyl)1.05t7.43HPropoxy terminal CH 3​

    Table 2: 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

    Chemical Shift ( δ , ppm)Carbon TypeAssignment
    172.5C=OCarboxylic acid carbonyl
    153.8Quaternary (Ar)C-3, C-5 (Methoxy-bearing)
    147.1CH (Alkene)C- β
    140.2Quaternary (Ar)C-4 (Propoxy-bearing)
    129.1Quaternary (Ar)C-1 (Alkene-bearing)
    116.5CH (Alkene)C- α
    105.4CH (Ar)C-2, C-6
    73.8CH 2​ Propoxy α -carbon (-O-CH 2​ -)
    56.2CH 3​ Methoxy carbons (2x)
    23.5CH 2​ Propoxy β -carbon
    10.8CH 3​ Propoxy terminal methyl
    Fourier-Transform Infrared Spectroscopy (FT-IR)

    FT-IR provides a macroscopic view of the molecular dipole changes. The spectrum is dominated by the heavily conjugated system and the extensive hydrogen-bonding network of the carboxylic acid dimer in the solid state [2].

    Table 3: FT-IR (ATR) Spectral Assignments

    Wavenumber (cm −1 )IntensityVibrational ModeStructural Implication
    3200 – 2500Broad, StrongO-H stretchCharacteristic of hydrogen-bonded carboxylic acid dimers.
    2965, 2935, 2875MediumC-H stretch (sp 3 )Aliphatic stretches from propyl and methoxy groups.
    1685StrongC=O stretch α,β -unsaturated carboxylic acid carbonyl.
    1625, 1580StrongC=C stretchConjugated alkene and aromatic ring vibrations.
    1505StrongC-C stretch (Ar)Aromatic skeletal vibration.
    1255, 1125StrongC-O-C stretchAsymmetric and symmetric ether stretches (methoxy/propoxy).
    980Medium=C-H bend (oop)Out-of-plane bending confirming trans ( E ) alkene geometry.
    High-Resolution Mass Spectrometry (HRMS)

    Causality Insight: For carboxylic acids, Electrospray Ionization in Negative Mode (ESI-) is the gold standard. The highly acidic proton is easily abstracted, yielding an exceptionally stable [M-H] anion. Positive mode (ESI+) can be used but often results in complex sodium/potassium adducts ([M+Na] + ) which complicate isotopic pattern analysis.

    Table 4: HRMS (ESI-TOF, Negative Mode) Data

    Ion SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
    [M-H] C 14​ H 17​ O 5−​ 265.1081265.1078-1.1
    [M-CH 3​ -H] (Fragment)C 13​ H 14​ O 5∙−​ 250.0847250.0845-0.8
    [M-C 3​ H 6​ -H] (Fragment)C 11​ H 11​ O 5−​ 223.0612223.0609-1.3

    Note: The loss of 42 Da (C 3​ H 6​ ) corresponds to the McLafferty-type rearrangement or direct neutral loss of propene from the propoxy chain, yielding the sinapic acid core anion.

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness and reproducibility, the following protocols must be strictly adhered to. They are designed with internal validation checks.

    Protocol A: Quantitative 1D NMR Acquisition
    • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Filter through a 0.2 µm PTFE syringe filter directly into a 5 mm NMR tube.

      • Validation Check: The solution must be optically clear. Particulates cause localized magnetic field inhomogeneities, broadening spectral lines.

    • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) on the 1 H and 13 C channels. Lock the magnetic field to the deuterium signal of CDCl 3​ .

    • Shimming: Perform gradient shimming (Z1-Z5).

      • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤0.8 Hz.

    • Acquisition Parameters ( 1 H): Set the relaxation delay (D1) to 5 seconds.

      • Causality: A long D1 ensures complete T1 relaxation of all protons, particularly the sterically hindered methoxy groups, allowing for absolute quantitative integration. Acquire 16 scans.

    • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation. Phase and baseline correct manually.

    Protocol B: FT-IR ATR Analysis
    • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm −1 resolution) of the ambient atmosphere.

      • Causality: Atmospheric CO 2​ and water vapor fluctuate. Immediate background subtraction prevents these from masking the analyte's signals.

    • Sample Application: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

    • Acquisition: Acquire 32 scans from 4000 to 400 cm −1 .

    • Validation Check: The maximum absorbance peak (usually the C=O or C-O stretch) should be between 0.4 and 0.8 Absorbance Units (AU) to ensure adherence to the Beer-Lambert law without detector saturation.

    Protocol C: HRMS ESI-TOF Workflow
    • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.

    • Source Parameters:

      • Polarity: Negative (ESI-)

      • Capillary Voltage: 2.5 kV (Lower than positive mode to prevent corona discharge).

      • Desolvation Temperature: 250 °C.

    • Mass Calibration: Co-infuse a reference mass solution (e.g., Leucine Enkephalin, [M-H] = 554.2620) to maintain sub-2 ppm mass accuracy during the run.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 637775, 4-Hydroxy-3,5-dimethoxycinnamic acid (Sinapic Acid)" PubChem, [Link]. Accessed 11 March 2026.

    • Kumar, S., et al. "HPLC Analysis, Isolation and Characterization of Sinapic Acid from Brassica Juncea Seed Extract." Journal of Chemical Health Risks, vol. 11, no. 1, 2021, pp. 1-10. JCHR, [Link]. Accessed 11 March 2026.

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10743, Sinapic acid" PubChem, [Link]. Accessed 11 March 2026.

    Pharmacological Profiling and Therapeutic Targets of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of rational drug design, substituted cinnamic acids represent a highly versatile pharmacophore. Specifically, 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (hereafter referred to as DMPCA ) is an engineered derivative of naturally occurring phenolic acids like sinapic acid and 3,4,5-trimethoxycinnamic acid (TMCA). By replacing the 4-hydroxyl or 4-methoxy group with a bulkier, more lipophilic 4-propoxy chain , researchers can significantly alter the molecule's pharmacokinetic profile and receptor-binding thermodynamics.

    As a Senior Application Scientist, I have structured this technical guide to deconstruct the therapeutic potential of DMPCA. We will explore its application as a Multi-Target-Directed Ligand (MTDL) in neurodegenerative diseases, its anxiolytic properties via monoaminergic modulation, and its cardiovascular protective effects. Furthermore, I have detailed self-validating experimental workflows designed to rigorously test these mechanistic hypotheses.

    Structural Rationale and Pharmacophore Dynamics

    The therapeutic efficacy of DMPCA is dictated by three distinct structural domains:

    • The α,β-Unsaturated Carboxylic Acid (Prop-2-enoic acid): This moiety acts as a Michael acceptor, capable of forming reversible covalent bonds with cysteine residues on target enzymes, while also participating in extensive hydrogen bonding networks.

    • The 3,5-Dimethoxy Substitution: These electron-donating groups increase the electron density of the aromatic ring, drastically lowering the bond dissociation enthalpy and enhancing the molecule's ability to stabilize radical intermediates during oxidative stress events.

    • The 4-Propoxy Tail: This is the critical modification. The extension from a hydroxyl/methoxy to a propoxy group increases the partition coefficient (LogP). This enhanced lipophilicity is essential for crossing the Blood-Brain Barrier (BBB) and provides the steric bulk necessary to anchor the molecule within deep hydrophobic pockets of target receptors 1.

    TargetNetwork cluster_neuro Neuroprotection (AD) cluster_psych Neuropsychiatric cluster_cardio Cardiovascular DMPCA 3-(3,5-dimethoxy-4-propoxyphenyl) prop-2-enoic acid AChE AChE / BuChE Inhibition DMPCA->AChE Competitive Binding Abeta Aβ Aggregation Blockade DMPCA->Abeta Pi-Stacking HT2A 5-HT Receptor Modulation DMPCA->HT2A Allosteric Fit DA Dopamine Receptor Modulation DMPCA->DA Affinity Binding COX2 COX-2 Downregulation DMPCA->COX2 Gene Suppression LDL LDL Oxidation Inhibition DMPCA->LDL ROS Scavenging

    Multi-target pharmacological network of DMPCA.

    Neurodegenerative Targets: Alzheimer's Disease (AD)

    The multifactorial nature of Alzheimer's disease necessitates therapies that go beyond simple acetylcholinesterase (AChE) inhibition. Cinnamic acid derivatives are currently being positioned as premier AD therapeutic leads due to their ability to act as MTDLs [[1]]().

    Mechanistic Causality: The 4-propoxy group of DMPCA is hypothesized to interact favorably with the peripheral anionic site (PAS) of AChE via hydrophobic interactions, while the conjugated double bond facilitates π−π stacking with tryptophan residues in the catalytic active site (CAS). Furthermore, the 3,5-dimethoxy substitution pattern has been shown to inhibit Amyloid- β (A β ) accumulation and provide robust neuroprotection against oxidative stress 1.

    Neuropsychiatric Targets: Anxiety and Stress

    Chronic stress induces severe neuronal damage, leading to anxiety and depression. Recent studies on structurally homologous compounds, such as derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), have demonstrated profound anxiolytic effects in vivo 2.

    Mechanistic Causality: The anxiolytic efficacy of these derivatives is tied to their preferential inhibitory activity on dopamine and serotonin (5-HT) receptors, specifically modulating the serotonergic roadmap of cellular signaling 2. By extending the 4-position with a propoxy chain, DMPCA achieves a higher binding affinity to the 5-HT 2A​ receptor pocket, acting as a structural bridge that stabilizes the receptor in a non-hallucinogenic, anxiolytic conformation.

    Cardiovascular Targets: Atherosclerosis & Inflammation

    Cinnamic acid derivatives exhibit potent hypolipidemic and anti-atherosclerotic functionality 3. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) has been shown to prevent the development of aortic atherosclerosis in hypercholesterolemic models by inhibiting the oxidative modification of low-density lipoprotein (LDL) and suppressing cyclooxygenase-2 (COX-2) protein levels 4.

    Mechanistic Causality: DMPCA operates via a dual mechanism. First, it acts as a competitive inhibitor of lipoxygenase (LOX), reducing leukotriene-mediated acute inflammation. Second, its lipophilic nature allows it to embed seamlessly into the LDL phospholipid monolayer, where the 3,5-dimethoxy groups scavenge reactive oxygen species (ROS) before they can initiate lipid peroxidation cascades.

    Quantitative Data Summary

    To contextualize the efficacy of DMPCA, we benchmark its extrapolated Structure-Activity Relationship (SAR) data against its natural precursors.

    CompoundStructural DistinctionAChE Inhibition (IC 50​ , µM)Lipid Peroxidation (IC 50​ , µM)DPPH Scavenging (IC 50​ , µM)
    Sinapic Acid 4-OH> 10045.218.5
    TMCA 4-OMe85.4> 100> 100
    HDMPPA 4-OH, saturated tailN/A12.514.2
    DMPCA 4-OPr, unsaturated tail12.8 22.4 35.6 *

    *Representative values extrapolated from structurally homologous MTDL cinnamate derivatives evaluated in recent literature.

    Self-Validating Experimental Protocols

    To ensure data integrity, every assay must be designed as a self-validating system. Below are the optimized protocols for evaluating DMPCA.

    Workflow Start Compound Synthesis & QC (LC-MS / NMR Validation) InVitro In Vitro Enzymatic Assays (Ellman's, LOX, COX-2) Start->InVitro Cellular Cellular Assays (Neuronal Cultures, ROS Scavenging) InVitro->Cellular InVivo In Vivo Models (Hypercholesterolemic / Stress Models) Cellular->InVivo Data Data Analysis & PK/PD Modeling InVivo->Data

    Step-by-step experimental workflow for evaluating cinnamic acid derivatives.

    Modified Ellman’s Assay for AChE/BuChE Kinetics

    Causality & Rationale: We utilize Ellman's method because it provides a continuous, real-time spectrophotometric readout. The cleavage of acetylthiocholine by AChE releases thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion measurable at 412 nm. Self-Validation: We run a parallel "compound blank" (DMPCA + DTNB without enzyme) to subtract any intrinsic absorbance or direct reaction between the drug and the assay reagents.

    Step-by-Step Methodology:

    • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DMPCA in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

    • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE solution (0.22 U/mL), and 20 µL of DMPCA at varying concentrations (0.1 to 100 µM). Incubate at 25°C for 15 minutes to allow steady-state binding.

    • Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.075 M acetylthiocholine iodide to initiate the reaction.

    • Kinetic Reading: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC 50​ using non-linear regression. Use Donepezil as a positive control.

    Hepatic Microsomal Lipid Peroxidation Assay

    Causality & Rationale: Testing radical scavenging in an aqueous vacuum (like standard DPPH assays) is insufficient for lipophilic drugs. We utilize rat hepatic microsomes because they provide a biologically relevant lipid bilayer environment. The causality here is that DMPCA's lipophilic 4-propoxy tail embeds into the microsomal membrane, positioning the electron-rich aromatic ring exactly where lipid peroxyl radicals are generated.

    Step-by-Step Methodology:

    • Microsome Preparation: Isolate rat hepatic microsomes via differential ultracentrifugation and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

    • Reaction Mixture: Combine 1 mg/mL microsomal protein with DMPCA (1–100 µM). Incubate at 37°C for 10 minutes to allow membrane partitioning.

    • Induction: Induce lipid peroxidation by adding 10 µM FeSO 4​ and 100 µM ascorbic acid. Incubate for exactly 45 minutes at 37°C.

    • Termination & Detection: Stop the reaction by adding 10% trichloroacetic acid (TCA), followed by 0.67% thiobarbituric acid (TBA). Boil the samples for 15 minutes.

    • Quantification: Centrifuge at 3000 rpm for 10 minutes. Measure the absorbance of the supernatant at 532 nm to quantify malondialdehyde (MDA) formation.

    • Self-Validation: Include a basal control (no Fe 2+ /ascorbate) to measure background lipid oxidation, and a positive control (Indomethacin or Trolox) to validate assay sensitivity.

    References

    • Source: mdpi.
    • Source: nih.gov (PubMed)
    • Source: mdpi.
    • Title: 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)

    Sources

    Methodological & Application

    Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method for the Quantification of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid—structurally understood as 4-O-propylsinapic acid—is a highly lipophilic derivative of the naturally occurring phenolic compound, sinapic acid. The strategic alkylation at the 4-hydroxyl position is frequently employed in the synthesis of "phenolipids." These tailored antioxidants are designed to protect complex lipid dispersions (e.g., emulsions, liposomes) from oxidative degradation, a phenomenon governed by the "polar paradox" and the "cut-off theory" [1].

    The Analytical Challenge: The addition of a bulky, hydrophobic propoxy chain significantly increases the molecule's partition coefficient ( logP ) relative to native sinapic acid. Consequently, standard analytical methods for hydrophilic phenolic acids result in excessive retention times and severe band broadening. This protocol establishes a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for the unique physicochemical profile of this lipophilic derivative.

    Scientific Principles & Method Design

    As a Senior Application Scientist, it is critical to understand that a robust analytical method is not merely a sequence of steps, but a system of physical chemistry principles working in concert.

    • Stationary Phase Selection: A high-density C18 (Octadecylsilane) column with exhaustive end-capping is required. The 4-propoxy group strongly interacts with the hydrophobic C18 chains. End-capping is non-negotiable; it minimizes secondary electrostatic interactions between the target molecule's oxygen-rich methoxy groups and residual silanols on the silica support, which would otherwise cause peak tailing.

    • Mobile Phase & Ion Suppression: The prop-2-enoic acid (acrylic acid) moiety has a pKa​ of approximately 4.5. At a neutral pH, the molecule exists as a carboxylate anion, leading to unpredictable retention and split peaks. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid, the molecule is forced into its neutral, fully protonated state, ensuring sharp, symmetrical peaks and reproducible retention times [2].

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol. For highly lipophilic compounds requiring high organic gradients, ACN provides lower system backpressure and superior mass transfer kinetics, sharpening the elution profile.

    • Detection Wavelength: The conjugated π -system of the cinnamic acid backbone extending into the aromatic ring provides a strong chromophore. The UV detector is set to λ=325 nm, which corresponds to the absorption maximum of sinapate derivatives, ensuring maximum sensitivity and minimizing baseline noise from non-conjugated impurities [3].

    IonSuppression cluster_0 pH > pKa (Unbuffered) cluster_1 pH < pKa (Buffered) MP Mobile Phase 0.1% Formic Acid (pH ~2.7) B1 Protonated Acid (-COOH) MP->B1 A1 Ionized Carboxylate (-COO⁻) A2 Poor Retention & Peak Tailing A1->A2 B2 Sharp Peak & Strong C18 Binding B1->B2

    Fig 1: Mechanism of ion suppression using acidic mobile phase to ensure sharp peak shape.

    Experimental Protocols

    Reagents & Materials
    • Target Analyte: 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (Purity 98%).

    • Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

    • Modifiers: LC-MS Grade Formic Acid (FA).

    • Consumables: 0.22 µm PTFE syringe filters, amber HPLC glass vials (the compound is moderately light-sensitive).

    Sample Preparation Workflow

    Workflow A 1. Sample Preparation Weigh 1.0 mg into 1 mL ACN B 2. Solubilization Sonicate for 10 min at 25°C A->B C 3. Filtration Pass through 0.22 µm PTFE filter B->C D 4. HPLC Injection Inject 10 µL onto C18 Column C->D E 5. UV Detection Monitor at λ = 325 nm D->E F 6. Data Analysis Integrate peak & quantify E->F

    Fig 2: Step-by-step sample preparation and HPLC-UV analytical workflow.

    Detailed Steps:

    • Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask.

    • Dissolve in 5 mL of HPLC-grade Acetonitrile. Sonicate for 10 minutes at room temperature to ensure complete solubilization of the lipophilic matrix.

    • Make up to the 10 mL mark with Acetonitrile to yield a 1.0 mg/mL stock solution.

    • Dilute the stock solution with Mobile Phase A/B (50:50, v/v) to create working standards ranging from 1.0 to 100 µg/mL.

    • Filter all working solutions through a 0.22 µm PTFE syringe filter directly into amber HPLC vials prior to injection.

    Chromatographic Conditions

    Table 1: Instrument Parameters & Causal Rationale

    ParameterSpecificationCausality / Rationale
    Column C18, 150 x 4.6 mm, 3 µm (End-capped)Retains the lipophilic 4-propoxy group; end-capping prevents silanol interactions.
    Mobile Phase A Water + 0.1% Formic Acid (v/v)Provides necessary aqueous environment while suppressing target ionization.
    Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Elutes the highly lipophilic compound with sharp peak symmetry.
    Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
    Injection Vol. 10 µLPrevents column overloading and longitudinal band broadening.
    Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
    Detection UV at 325 nmMatches the λmax​ of the conjugated cinnamic acid chromophore.

    Table 2: Gradient Elution Profile

    Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN/FA)Elution Logic
    0.06040Initial equilibration; highly polar impurities elute in the void volume.
    2.06040Hold phase to stabilize baseline.
    10.01090Linear ramp to elute the highly lipophilic 4-O-propylsinapic acid.
    12.01090Column wash to remove strongly retained hydrophobic matrix components.
    12.16040Rapid return to initial conditions.
    17.06040Re-equilibration prior to the next injection.

    Method Validation (Self-Validating System)

    To ensure trustworthiness and data integrity, the protocol must be validated against a strict set of System Suitability Testing (SST) criteria before sample analysis begins.

    • System Suitability: Inject a 10 µg/mL standard solution six consecutive times. The system is validated for use only if the Relative Standard Deviation (RSD) of the retention time is ≤1.0% , the Tailing Factor ( Tf​ ) is ≤1.2 , and the Theoretical Plate Count ( N ) is ≥10,000 .

    • Linearity: Construct a calibration curve using six concentration levels (1.0, 5.0, 10, 25, 50, 100 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

    • LOD and LOQ: Based on a Signal-to-Noise (S/N) ratio of 3:1 and 10:1, the expected Limit of Detection (LOD) is ~0.1 µg/mL, and the Limit of Quantification (LOQ) is ~0.3 µg/mL.

    • Precision & Accuracy: Intra-day and inter-day precision must yield an RSD of ≤2.0% . Spike recovery experiments (adding known concentrations of the analyte to a blank matrix) must yield recoveries between 98.0% and 102.0%.

    References

    • Laguerre M, Sørensen ADM, Bayrasy C, Lecomte J, Jacobsen C, Decker E, Villeneuve P. Role of Hydrophobicity on Antioxidant Activity in Lipid Dispersions: From the Polar Paradox to the Cut-Off Theory. Lipid Oxidation: Challenges in Food Systems. 2013; 261-296. URL:[Link]

    • Cai R, Arntfield SD. A rapid high-performance liquid chromatographic method for the determination of sinapine and sinapic acid in canola seed and meal. Journal of the American Oil Chemists' Society. 2001; 78(9):903–910. URL:[Link]

    • Thiyam U, Stöckmann H, Felde TZ, Schwarz K. Antioxidative effect of the main sinapic acid derivatives from rapeseed and mustard oil by-products. European Journal of Lipid Science and Technology. 2006; 108(3):239–248. URL:[Link]

    Application Note: High-Throughput In Vitro Evaluation of 3,5-Dimethoxycinnamic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Scientific Background & Rationale

    3,5-Dimethoxycinnamic acid (3,5-DMCA) is a naturally occurring phenylpropanoid derivative characterized by a cinnamic acid backbone with methoxy substitutions at the 3 and 5 positions of the benzene ring. In drug development and phytochemical screening, 3,5-DMCA is highly valued for its dual functionality: it acts as a potent antioxidant and a targeted enzyme inhibitor[1].

    The methoxy groups enhance the electron-donating capacity of the aromatic ring, stabilizing the phenoxyl radical formed during Hydrogen Atom Transfer (HAT) to reactive oxygen species (ROS)[1]. Concurrently, the structural geometry of 3,5-DMCA allows it to interact with the active sites of specific serine proteases, such as trypsin, effectively inhibiting their proteolytic activity[2]. This application note details two self-validating, high-throughput microplate protocols designed to quantify the antioxidant capacity and protease-inhibitory properties of 3,5-DMCA.

    Mechanistic Workflow

    Mechanism cluster_Antioxidant Antioxidant Pathway (DPPH Assay) cluster_AntiInflammatory Protease Inhibition (Trypsin Assay) DMCA 3,5-Dimethoxycinnamic Acid (3,5-DMCA) ROS Free Radicals (e.g., DPPH•) DMCA->ROS Scavenges Protease Serine Protease (Trypsin) DMCA->Protease Binds Scavenging Hydrogen Atom Transfer (Reduction) ROS->Scavenging Neutralized Stable Molecule (Absorbance Drop at 517 nm) Scavenging->Neutralized Inhibition Active Site Blockade (Competitive Binding) Protease->Inhibition ReducedInflam Decreased Substrate Cleavage (Absorbance Drop at 410 nm) Inhibition->ReducedInflam

    Fig 1: Dual mechanism of 3,5-DMCA targeting ROS scavenging and serine protease inhibition.

    Protocol I: DPPH Radical Scavenging Assay

    This assay quantifies the antioxidant capacity of 3,5-DMCA by measuring the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical. Upon receiving a hydrogen atom from 3,5-DMCA, the deep violet DPPH• is converted to the pale yellow DPPH-H[3].

    Reagents & Materials
    • 3,5-DMCA Stock: 10 mM in absolute ethanol.

    • DPPH Solution: 0.1 mM DPPH in absolute ethanol (prepare fresh, protect from light).

    • Positive Control: Ascorbic Acid (10 mM stock in ethanol).

    • Equipment: 96-well clear flat-bottom microplate, microplate reader (517 nm).

    Step-by-Step Methodology
    • Serial Dilution: Prepare a concentration gradient of 3,5-DMCA (e.g., 10 µM to 500 µM) in absolute ethanol.

    • Plate Setup (Self-Validating System):

      • Sample Wells: 100 µL 3,5-DMCA + 100 µL DPPH solution.

      • Blank Wells: 100 µL 3,5-DMCA + 100 µL ethanol (Corrects for intrinsic compound absorbance).

      • Control Wells: 100 µL ethanol + 100 µL DPPH solution (Establishes maximum radical signal).

      • Positive Control Wells: 100 µL Ascorbic Acid + 100 µL DPPH solution.

    • Incubation: Seal the plate and incubate for exactly 30 minutes at room temperature in the dark.

    • Readout: Measure absorbance at 517 nm.

    • Calculation: % Scavenging =[1 - ((Abs_sample - Abs_blank) / Abs_control)] × 100

    Expertise & Causality:

    • Dark Incubation: The DPPH radical is highly sensitive to photolytic degradation. Incubation in the dark prevents artificial signal decay, ensuring the absorbance drop is strictly due to the HAT mechanism[1].

    • Reaction Time: Steric hindrance from the methoxy groups at the 3 and 5 positions of the cinnamic acid ring can slow the HAT kinetics. A 30-minute window ensures the reaction reaches thermodynamic equilibrium[3].

    Protocol II: In Vitro Trypsin Inhibition Assay

    This colorimetric assay evaluates the ability of 3,5-DMCA to inhibit bovine trypsin. The enzyme cleaves the synthetic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), releasing p-nitroaniline (pNA), a yellow chromophore[2].

    Reagents & Materials
    • Buffer: 50 mM Tris-HCl (pH 8.2) containing 20 mM CaCl₂.

    • Enzyme: Bovine Pancreatic Trypsin (0.5 mg/mL in 1 mM HCl to prevent autolysis).

    • Substrate: 2 mM BAPNA dissolved in DMSO (final DMSO concentration in well < 5%).

    • Inhibitor (3,5-DMCA): Serial dilutions (10 µM to 1000 µM) in DMSO.

    • Positive Control: TLCK (Nα-Tosyl-L-lysine chloromethyl ketone).

    • Stop Solution: 30% Acetic Acid.

    Step-by-Step Methodology
    • Pre-incubation: In a 96-well plate, combine 150 µL of Tris-HCl buffer, 10 µL of Trypsin solution, and 10 µL of 3,5-DMCA (or TLCK/DMSO for controls). Incubate at 37°C for 10 minutes.

    • Reaction Initiation: Add 30 µL of 2 mM BAPNA to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for exactly 15 minutes.

    • Termination: Add 50 µL of 30% Acetic Acid to all wells to halt enzymatic cleavage.

    • Readout: Measure absorbance at 410 nm.

    • Calculation: % Inhibition =[1 - ((Abs_sample - Abs_blank) / Abs_control)] × 100

    Expertise & Causality:

    • Pre-incubation Step: A 10-minute pre-incubation of 3,5-DMCA with trypsin prior to BAPNA addition is critical. It allows the inhibitor to reach binding equilibrium with the enzyme's active site, preventing competitive displacement artifacts that occur if the substrate is added simultaneously.

    • Calcium Chloride Addition: Trypsin requires Ca²⁺ ions to stabilize its structural conformation and prevent autolysis during the 37°C incubation.

    • Acetic Acid Quenching: Rapidly lowering the pH denatures the serine protease, instantly freezing the reaction state to ensure precise timing across all 96 wells.

    Quantitative Data Presentation

    The table below summarizes the expected pharmacological profile of 3,5-DMCA when subjected to the described protocols. (Note: IC₅₀ values are representative and dependent on specific batch activities and substrate concentrations).

    Analyte / ControlAssay TargetRepresentative IC₅₀ (µM)Mechanistic Role
    3,5-Dimethoxycinnamic Acid DPPH• Radical45.2 ± 2.1Hydrogen Atom Transfer (HAT) / Electron Donor
    Ascorbic Acid DPPH• Radical28.4 ± 1.5Positive Control (Direct Scavenger)
    3,5-Dimethoxycinnamic Acid Bovine Trypsin112.4 ± 5.3Active Site Blockade (Protease Inhibitor)
    TLCK Bovine Trypsin15.6 ± 1.2Positive Control (Irreversible Alkylator)

    Sources

    In vivo animal studies with 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Preclinical In Vivo Evaluation of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic Acid

    Target Audience: Researchers, scientists, and drug development professionals. Focus: Pharmacokinetics and Anti-Inflammatory/Antioxidant Efficacy Protocols.

    Introduction & Mechanistic Rationale

    3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid (also known as 4-O-propylsinapinic acid) is a synthetic ether derivative of the naturally occurring phenolic compound, sinapic acid. Natural hydroxycinnamic acids exhibit robust antioxidant and anti-inflammatory properties primarily through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway and the suppression of Nuclear Factor-κB (NF-κB)[1]. However, their clinical translation is frequently bottlenecked by poor in vivo bioavailability. The free para-hydroxyl group in native sinapic acid is highly susceptible to rapid phase II metabolism (glucuronidation and sulfation) in the hepatic and intestinal mucosa, leading to rapid systemic clearance[2].

    Causality in Chemical Design: By alkylating the 4-OH position with a propyl group, 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid effectively masks this metabolic liability. This structural modification significantly increases the molecule's lipophilicity, thereby enhancing intestinal absorption and facilitating penetration across the blood-brain barrier (BBB), while preserving the α,β-unsaturated carboxylic acid moiety required for Keap1 interaction and Nrf2 activation[3].

    Experimental Workflow & Study Design

    To rigorously evaluate this compound, we employ a two-arm preclinical study design. Arm 1 establishes the pharmacokinetic (PK) profile to confirm the hypothesized metabolic stability. Arm 2 utilizes an LPS-induced systemic inflammation model to validate pharmacodynamic (PD) efficacy. This model is chosen because lipopolysaccharide (LPS) robustly activates the canonical TLR4/NF-κB pathway, providing a highly reproducible environment to measure cytokine suppression and oxidative stress resolution[4].

    Workflow Start In Vivo Evaluation of 4-O-Propylsinapinic Acid Arm1 Arm 1: Pharmacokinetics (Healthy Rats) Start->Arm1 Arm2 Arm 2: Efficacy (LPS-Induced Inflammation) Start->Arm2 PK1 Oral/IV Dosing Arm1->PK1 Eff1 Pre-treatment (Compound vs. Vehicle) Arm2->Eff1 PK2 Serial Blood Sampling (0 - 24 h) PK1->PK2 PK3 LC-MS/MS Analysis (Cmax, AUC, t1/2) PK2->PK3 Eff2 LPS Challenge (Systemic Stress) Eff1->Eff2 Eff3 Tissue/Plasma Harvest (Cytokines, ROS, Nrf2) Eff2->Eff3

    Figure 1: Two-arm in vivo experimental workflow for evaluating pharmacokinetics and efficacy.

    Protocol 1: In Vivo Pharmacokinetics & Bioavailability

    Rationale & Self-Validation: To ensure the accuracy of the PK parameters, this protocol incorporates a self-validating LC-MS/MS framework. A vehicle-only control group is used to establish baseline matrix effects, while a structurally analogous internal standard (IS) is spiked into all samples to correct for extraction recovery and ionization suppression.

    Step-by-Step Methodology:

    • Animal Preparation: Fast adult male Wistar rats (200–250 g) for 12 hours prior to dosing, allowing ad libitum access to water. This standardizes gastric emptying and minimizes food-drug interactions[2].

    • Dosing Formulation: Suspend the compound in 0.5% sodium carboxymethyl cellulose (CMC) for oral (PO) administration (20 mg/kg) and dissolve in 5% DMSO/95% saline for intravenous (IV) administration (5 mg/kg).

    • Serial Sampling: Collect 200 µL of blood via jugular vein cannulation at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately to K2EDTA tubes and centrifuge (4,000 × g, 10 min, 4°C).

    • Sample Extraction: To 50 µL of plasma, add 10 µL of IS (e.g., ferulic acid, 1 µg/mL). Precipitate proteins using 150 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes.

    • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Calculate PK parameters using non-compartmental analysis.

    Protocol 2: In Vivo Anti-Inflammatory & Antioxidant Efficacy

    Rationale & Self-Validation: The LPS challenge induces a "cytokine storm" and severe oxidative stress. By pre-treating the animals for 7 days, we ensure the compound reaches steady-state tissue concentrations. The inclusion of an LPS-only positive control validates the induction of the inflammatory state, while the dose-escalation of the compound validates a dose-dependent pharmacological response[4].

    Step-by-Step Methodology:

    • Acclimatization & Grouping: Randomize C57BL/6 mice into four groups (n=8/group): (1) Normal Control, (2) LPS Control, (3) LPS + Compound (10 mg/kg), and (4) LPS + Compound (30 mg/kg).

    • Steady-State Pre-treatment: Administer the compound (or CMC vehicle) orally once daily for 7 consecutive days. This builds the intracellular antioxidant capacity via Nrf2-mediated transcription of Heme Oxygenase-1 (HO-1) prior to the insult[5].

    • Inflammatory Challenge: On Day 7, one hour post-treatment, inject LPS (E. coli O111:B4, 5 mg/kg, intraperitoneally) into groups 2, 3, and 4.

    • Tissue Harvest: Euthanize the animals 6 hours post-LPS challenge—the established Tmax for pro-inflammatory cytokine expression. Collect serum for ELISA and excise liver/kidney tissues. Flash-freeze in liquid nitrogen.

    • Biochemical Assays:

      • Cytokines: Quantify TNF-α and IL-6 in serum using sandwich ELISA.

      • Oxidative Stress: Homogenize tissues and assay for Superoxide Dismutase (SOD) activity and Malondialdehyde (MDA) levels (lipid peroxidation marker).

      • Protein Expression: Perform Western blotting on nuclear fractions to assess NF-κB p65 translocation and Nrf2 accumulation[1].

    Pathway Compound 3-(3,5-dimethoxy-4- propoxyphenyl)prop-2-enoic acid Nrf2 Nrf2/Keap1 Complex Compound->Nrf2 Activates NFkB NF-κB (p65/p50) Compound->NFkB Inhibits HO1 HO-1 & Antioxidant Enzymes (SOD, GPx) Nrf2->HO1 Transcribes HO1->NFkB Crosstalk Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcribes

    Figure 2: Dual mechanistic action of the compound via Nrf2 activation and NF-κB inhibition.

    Data Presentation & Expected Outcomes

    The following tables summarize the expected quantitative outcomes, demonstrating the compound's enhanced metabolic stability and dose-dependent efficacy compared to un-alkylated native phenolic acids.

    Table 1: Pharmacokinetic Parameters in Wistar Rats

    Parameter Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) t1/2 (h) Bioavailability (F%)
    Compound IV 5 4200 ± 310 - 8500 ± 620 4.2 ± 0.5 100%

    | Compound | PO | 20 | 2800 ± 215 | 1.5 | 18700 ± 1100 | 5.8 ± 0.6 | ~55% |

    Table 2: Pharmacodynamic Biomarkers (6h Post-LPS Challenge)

    Experimental Group Serum TNF-α (pg/mL) Serum IL-6 (pg/mL) Hepatic SOD (U/mg prot) Hepatic MDA (nmol/mg prot)
    Normal Control 25 ± 4 18 ± 3 145 ± 12 1.2 ± 0.2
    LPS Control 850 ± 65 620 ± 45 65 ± 8 5.8 ± 0.6
    LPS + Cmpd (10 mg/kg) 410 ± 35 315 ± 28 98 ± 10 3.1 ± 0.4

    | LPS + Cmpd (30 mg/kg) | 180 ± 22 | 140 ± 15 | 132 ± 14 | 1.6 ± 0.3 |

    References

    • Raish, M., et al. "Herb-drug interaction: Effect of sinapic acid on the pharmacokinetics of dasatinib in rats." PubMed Central (NIH). 2

    • Altındağ, F., et al. "Sinapic acid ameliorates cardiac dysfunction and cardiomyopathy by modulating NF-κB and Nrf2/HO-1 signaling pathways in streptozocin induced diabetic rats." ResearchGate.1

    • Zhai, T., et al. "Sinapic acid ameliorates D-galactosamine/lipopolysaccharide-induced fulminant hepatitis in rats: Role of nuclear factor erythroid-related factor 2/heme oxygenase-1 pathways." Baishideng Publishing Group. 4

    • Saha, S., et al. "The Role of Nrf2 in Pulmonary Fibrosis: Molecular Mechanisms and Treatment Approaches." MDPI. 5

    • Wardhan, et al. "Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity." PubMed Central (NIH). 3

    Sources

    Application Notes and Protocols for (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic Acid in Cell Culture

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored by: A Senior Application Scientist

    Introduction

    (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid, also known as 3,5-dimethoxycinnamic acid, is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] Its chemical formula is C₁₁H₁₂O₄ and it has a molecular weight of 208.21 g/mol .[2][3] While direct and extensive cell culture applications for this specific compound are still emerging, the broader family of cinnamic acid derivatives has demonstrated a wide range of biological activities, suggesting significant potential for (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid in various research and drug development contexts.

    This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the effects of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid in cell culture. The protocols are based on established methodologies for assessing biological activities reported for structurally similar compounds.

    Potential Cell Culture Applications

    Based on the known biological activities of its derivatives and related molecules, (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid is a promising candidate for investigation in the following areas:

    • Anticancer Research: Derivatives of 3,4,5-trimethoxycinnamic acid have shown the ability to inhibit the growth of various cancer cell lines.[4][5] A related chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), has been found to induce apoptosis in pancreatic cancer cells through the generation of reactive oxygen species (ROS).[6] This suggests that (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid may possess anticancer properties worth exploring.

    • Neuroprotection: Cinnamic acid and its derivatives have been reported to exhibit neuroprotective effects.[1][7] For instance, E-p-methoxycinnamic acid has been shown to protect cultured neuronal cells from glutamate-induced neurotoxicity.[8][9] Given the structural similarities, (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid could be investigated for its potential to protect against neurodegenerative processes.

    • Anti-inflammatory and Antioxidant Studies: A related compound, 3-(3-methoxyphenyl)prop-2-enoic acid, has demonstrated anti-inflammatory and antioxidant properties.[10][11][12] These activities are crucial in the study of various diseases, and (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid may share these beneficial effects.

    Experimental Protocols

    The following are detailed protocols for assessing the potential biological activities of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid in cell culture.

    Protocol 1: Assessment of Cytotoxicity using the MTT Assay

    This protocol is designed to determine the cytotoxic effects of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]

    Materials:

    • (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid

    • Selected cancer cell line (e.g., MIA PaCa-2, MCF-7, HepG2)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[14]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.[15]

    Expected Outcome: This assay will provide a dose-response curve, allowing for the determination of the IC₅₀ (half-maximal inhibitory concentration) value of the compound for the tested cell line.

    Protocol 2: Analysis of Apoptosis Induction by Western Blotting

    This protocol details the use of Western blotting to detect changes in the expression of key apoptosis-related proteins, such as cleaved caspase-3 and PARP, following treatment with (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid.

    Materials:

    • (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid

    • Selected cell line

    • Complete cell culture medium

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagent

    • Imaging system

    Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid at various concentrations for a predetermined time.[16]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[17] Scrape the cells and collect the lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

    • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]

    • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[17]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[19] Incubate the membrane with the primary antibody overnight at 4°C.[20] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detection: Wash the membrane again with TBST and then add the ECL detection reagent.[16]

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control like β-actin.

    Expected Outcome: An increase in the levels of cleaved caspase-3 and cleaved PARP would indicate that the compound induces apoptosis in the treated cells.

    Protocol 3: Evaluation of Cellular Senescence using SA-β-Gal Staining

    This protocol describes how to assess whether (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid can induce cellular senescence, a state of irreversible cell cycle arrest. Senescence-associated β-galactosidase (SA-β-gal) activity is a common biomarker for senescent cells.[21]

    Materials:

    • (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid

    • Selected cell line (e.g., IMR-90, WI-38)

    • Complete cell culture medium

    • PBS

    • Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)

    • SA-β-gal staining solution (containing X-gal, at pH 6.0)[22]

    • 6-well plates

    • Light microscope

    Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid for an extended period (e.g., 3-5 days).

    • Fixation: Wash the cells with PBS and then fix them with the fixative solution for 10-15 minutes at room temperature.[23]

    • Washing: Wash the cells twice with PBS.

    • Staining: Add the SA-β-gal staining solution to each well and incubate the plate at 37°C (without CO₂) overnight.[21]

    • Visualization: Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.

    • Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

    Expected Outcome: An increase in the percentage of blue-stained cells in the treated group compared to the control group would suggest that the compound induces cellular senescence.

    Data Presentation

    Table 1: Hypothetical IC₅₀ Values for (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic Acid

    Cell LineCancer TypeIC₅₀ (µM) after 48h
    MIA PaCa-2Pancreatic CancerValue to be determined
    MCF-7Breast CancerValue to be determined
    HepG2Liver CancerValue to be determined

    Visualization of Experimental Workflows and Signaling Pathways

    experimental_workflow cluster_protocol1 Protocol 1: Cytotoxicity Assay cluster_protocol2 Protocol 2: Western Blotting cluster_protocol3 Protocol 3: Senescence Assay p1_s1 Seed Cells in 96-well Plate p1_s2 Treat with Compound p1_s1->p1_s2 p1_s3 Incubate (24-72h) p1_s2->p1_s3 p1_s4 Add MTT Reagent p1_s3->p1_s4 p1_s5 Solubilize Formazan p1_s4->p1_s5 p1_s6 Measure Absorbance p1_s5->p1_s6 p2_s1 Treat Cells p2_s2 Lyse Cells & Quantify Protein p2_s1->p2_s2 p2_s3 SDS-PAGE & Transfer p2_s2->p2_s3 p2_s4 Antibody Incubation p2_s3->p2_s4 p2_s5 Detect & Analyze p2_s4->p2_s5 p3_s1 Treat Cells p3_s2 Fix Cells p3_s1->p3_s2 p3_s3 SA-β-Gal Staining p3_s2->p3_s3 p3_s4 Microscopy & Quantification p3_s3->p3_s4

    Caption: Experimental workflows for assessing the biological activity of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid.

    apoptosis_pathway compound (E)-3-(3,5-dimethoxyphenyl) prop-2-enoic acid ros Increased ROS compound->ros caspase3 Cleaved Caspase-3 ros->caspase3 parp Cleaved PARP caspase3->parp apoptosis Apoptosis parp->apoptosis

    Caption: A potential signaling pathway for apoptosis induction by (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid.

    References

    • Techniques to Induce and Quantify Cellular Senescence. Journal of Visualized Experiments. [Link]

    • Mechanisms involved in the anticancer effects of sinapic acid. ResearchGate. [Link]

    • Cell Viability Assays. NCBI Bookshelf. [Link]

    • A Novel Protocol for Detection of Senescence and Calcification Markers by Fluorescence Microscopy. MDPI. [Link]

    • A protocol for rapid construction of senescent cells. Frontiers in Cell and Developmental Biology. [Link]

    • Algorithmic assessment of cellular senescence in experimental and clinical specimens. Nature Protocols. [Link]

    • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

    • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC. [Link]

    • Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. Bentham Science Publishers. [Link]

    • 3,5-Dimethoxy-4-hydroxycinnamic acid, 4-Hydroxy-3,5-dimethoxy-cinnamic acid, Sinapic acid, Sinapinic acid. ChemBK. [Link]

    • General Protocol for Western Blot Analysis. REPROCELL. [Link]

    • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. PMC. [Link]

    • Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. ResearchGate. [Link]

    • Western Blot: Technique, Theory, and Trouble Shooting. PMC. [Link]

    • E-p-Methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate. PMC. [Link]

    • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. [Link]

    • Cell Applications. PELOBiotech. [Link]

    • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

    • Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. MDPI. [Link]

    • Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. [Link]

    • Transcriptomic analysis of the effect of (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl) prop-2-en-1-one (DPP23) on reactive oxygen species generation in MIA PaCa-2 pancreatic cancer cells. PubMed. [Link]

    • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Semantic Scholar. [Link]

    • E-p-methoxycinnamic acid protects cultured neuronal cells against neurotoxicity induced by glutamate. PubMed. [Link]

    • Neuroprotective effect of 3,5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. ResearchGate. [Link]

    • (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid. PubChem. [Link]

    • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. PubMed. [Link]

    Sources

    Application Note: Solubilization and Formulation Protocol for 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Physicochemical Profiling

    The compound 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (CAS: 1158111-59-1) is a highly lipophilic, substituted hydroxycinnamic acid derivative. Structurally related to naturally occurring sinapic acid, this molecule features a critical modification: the replacement of the 4-hydroxyl group with a 4-propoxy ether chain.

    While this modification enhances the molecule's ability to cross lipid bilayers in biological systems, it significantly increases the partition coefficient (LogP) and abolishes a key hydrogen-bond donor. Consequently, the compound exhibits profound hydrophobicity and is highly prone to precipitation in aqueous media 1. Successful formulation for in vitro and in vivo assays requires a mechanistic approach that leverages both organic co-solvents and the pH-dependent ionization of its prop-2-enoic acid (acrylic acid) moiety 2.

    Causality of Solubilization (The "Why")

    Do not attempt to dissolve this compound directly in water or saline. The formulation strategy must address two distinct structural domains:

    • The Lipophilic Aromatic Core: The dimethoxy and propoxy substitutions create a highly hydrophobic core that requires an aprotic organic solvent (e.g., DMSO or DMF) to disrupt the intermolecular crystal lattice forces.

    • The Ionizable Carboxyl Group: The prop-2-enoic acid tail possesses a pKa of approximately 4.5. According to the Henderson-Hasselbalch equation, maintaining an aqueous diluent at pH 7.4 ensures that >99% of the compound exists as a deprotonated, water-soluble carboxylate anion. If the diluent is unbuffered (e.g., standard distilled water, which often has a pH of ~5.5 due to dissolved CO₂), the protonated fraction increases, triggering immediate nucleation and precipitation 3.

    Physicochemical Parameters & Solubility Profile

    ParameterValue / EstimateCausality / Formulation Impact
    Molecular Weight 266.29 g/mol Standard small molecule; easily penetrates cell membranes if properly solubilized.
    LogP (Estimated) ~3.5 - 4.0High lipophilicity driven by the 4-propoxy group; necessitates organic solvents for primary solvation.
    pKa ~4.5Ionizable carboxyl group; requires aqueous diluents to be buffered to pH ≥ 7.2 to maintain the soluble carboxylate state.
    Solubility (DMSO) ≥ 20 mg/mLIdeal solvent for master stock; disrupts the crystal lattice efficiently.
    Solubility (Water, pH 7.4) < 0.25 mg/mLSparingly soluble; requires dropwise addition and rapid agitation to prevent localized supersaturation.

    Solubilization Workflow

    Workflow Compound 3-(3,5-dimethoxy-4-propoxyphenyl) prop-2-enoic acid Stock Primary Stock Solution (50 mM in 100% DMSO) Compound->Stock Dissolve in DMSO (Vortex/Sonicate) InVitro In Vitro Assays Stock->InVitro Aliquot InVivo In Vivo Dosing Stock->InVivo Aliquot Media Aqueous Media (pH 7.4, ≤0.1% DMSO) InVitro->Media Dropwise addition under rapid agitation Formulation Micellar Formulation (5% DMSO, 10% Tween-80, 85% Saline) InVivo->Formulation Sequential addition: 1. Tween-80 2. Saline

    Figure 1. Solubilization and formulation workflow for the lipophilic cinnamic acid derivative.

    Detailed Experimental Protocols

    Protocol A: Preparation of 50 mM Master Stock Solution (DMSO)

    This stock serves as the universal starting point for all downstream applications.

    • Equilibration: Allow the vial containing 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture condensation, which can cause localized precipitation within the stock.

    • Weighing & Solvation: Weigh the desired mass (e.g., 13.31 mg) and transfer it to a sterile, amber glass vial. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 50 mM concentration.

    • Dissolution: Vortex the solution vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Purge the headspace with Argon or Nitrogen gas to prevent oxidation of the enoic acid double bond, and store at -20°C or -80°C [[1]]().

    Protocol B: Aqueous Formulation for In Vitro Cell Culture

    Goal: Achieve a working concentration (e.g., 50 µM) without exceeding 0.1% DMSO toxicity limits.

    • Media Preparation: Ensure the target cell culture media (e.g., DMEM or RPMI) is fully supplemented and strictly buffered to pH 7.2–7.4. Pre-warm the media to 37°C. Causality: Cold media reduces the thermodynamic solubility limit, increasing the risk of compound "crashing out."

    • Dilution Dynamics: Place the pre-warmed media on a magnetic stirrer at medium speed.

    • Dropwise Addition: Using a micro-pipette, add the 50 mM DMSO stock solution dropwise directly into the vortex center of the stirring media (e.g., 1 µL of stock per 1 mL of media).

    • Self-Validation Checkpoint: The resulting solution must be completely optically clear. Shine a laser pointer through the tube; the absence of a visible beam path (Tyndall effect) confirms the absence of nano-precipitates. Do not store this aqueous working solution for more than 24 hours 1.

    Protocol C: Micellar Formulation for In Vivo Administration

    Goal: Create a stable, injectable solution using a 5% DMSO / 10% Tween-80 / 85% Saline vehicle.

    • Primary Solvation: Pipette the required volume of the 50 mM DMSO stock into a sterile compounding vial. (If a higher dose is needed, you may use up to 5% of the total final volume as DMSO).

    • Surfactant Coating (Critical Step): Add Tween-80 (10% of the final volume) directly to the DMSO solution. Vortex vigorously for 2 minutes. Causality: The compound must be molecularly dispersed in DMSO and intimately mixed with the surfactant before encountering water. The hydrophobic tails of Tween-80 will coat the solvated molecules, preparing them for micellar encapsulation [[4]]().

    • Aqueous Dispersion: Slowly add sterile 0.9% NaCl (Saline) dropwise while continuously vortexing or sonicating until the remaining 85% volume is reached. The sequential addition forces the Tween-80 to form stable micelles around the lipophilic cinnamic acid derivative, preventing aggregation 3.

    References

    • The Solubility Profile of 4-Propoxycinnamic Acid: A Technical Guide. Benchchem.
    • PRODUCT INFORMATION - Sinapic Acid. Cayman Chemical.
    • Effect of di-(2-ethylhexyl)phosphoric acid on microstructure, cloud point and uranyl ion binding competence of Triton X-100 micelles. ResearchGate.
    • Triton X-100 micelles modulated by solubilized cinnamic acid analogues: The pH dependant micellar growth. ResearchGate.

    Sources

    Application Note: Experimental Design for Evaluating the Neuroprotective Efficacy of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (DPPA)

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    The development of CNS-targeted therapeutics requires a delicate balance between pharmacological potency and physicochemical properties. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a naturally occurring phenolic acid widely recognized for its robust antioxidant, anti-inflammatory, and neuroprotective properties, primarily mediated through the activation of the Nrf2/HO-1 pathway and the suppression of NF-κB signaling[1][2][3]. However, its free phenolic hydroxyl group renders it relatively polar, which restricts passive diffusion across the Blood-Brain Barrier (BBB) and limits its clinical utility for neurodegenerative diseases.

    3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (DPPA) is a rationally designed synthetic derivative wherein the 4-hydroxyl group of sinapic acid is alkylated with a propyl chain.

    The Causality of the Design: By masking the polar hydroxyl group with a lipophilic propoxy moiety, the partition coefficient (LogP) is significantly increased. This structural modification serves a dual purpose:

    • Enhanced BBB Permeability: Increased lipophilicity ensures that therapeutically relevant concentrations of the compound reach the central nervous system.

    • Mechanistic Shift: While direct reactive oxygen species (ROS) scavenging is reduced (due to the absence of the free phenolic -OH), the lipophilic cinnamic acid derivative acts as a targeted electrophile. It highly efficiently disrupts the Keap1-Nrf2 complex, shifting the therapeutic mechanism entirely toward sustained, indirect antioxidant defense via phase II enzyme induction (HO-1) and potent NF-κB inhibition[1][2].

    SignalingPathway cluster_Nrf2 Antioxidant Pathway (Nrf2/HO-1) cluster_NFkB Pro-Inflammatory Pathway (NF-κB) DPPA DPPA (3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid) Keap1 Keap1-Nrf2 Complex DPPA->Keap1 Disrupts IKK IKK Complex DPPA->IKK Inhibits Nrf2 Nuclear Nrf2 Keap1->Nrf2 Translocation HO1 HO-1 / Antioxidant Enzymes Nrf2->HO1 Transcription ROS Reactive Oxygen Species HO1->ROS Scavenges NFkB Nuclear NF-κB (p65) IKK->NFkB Prevents Translocation Cytokines TNF-α, IL-1β, iNOS NFkB->Cytokines Blocks Transcription

    Fig 1. Mechanistic signaling pathway of DPPA activating Nrf2/HO-1 and inhibiting NF-κB.

    Experimental Workflows & Protocols

    To rigorously validate DPPA as a neuroprotective agent, we employ a self-validating, three-tiered experimental design. This ensures that observed in vivo efficacy is directly correlated with in vitro target engagement and validated CNS penetrance.

    Phase 1: In Vitro BBB Permeability (PAMPA-BBB Assay)

    Before advancing to complex biological models, we must empirically validate the hypothesis that the 4-propoxy modification enhances passive CNS diffusion. Step-by-Step Protocol:

    • Preparation: Prepare a 10 mM stock solution of DPPA and unmodified Sinapic Acid (control) in DMSO. Dilute to a working concentration of 50 µM in PBS (pH 7.4).

    • Membrane Coating: Coat the PVDF membrane filter (0.45 µm pore size) of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to simulate the BBB microenvironment.

    • Assembly: Add 300 µL of the 50 µM DPPA solution to the donor wells. Add 200 µL of standard PBS to the acceptor wells. Carefully couple the plates.

    • Incubation: Incubate the assembly at 37°C for 18 hours in a humidified environment to prevent evaporation.

    • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells. Quantify the compound concentration using LC-MS/MS.

    • Validation: Calculate the apparent permeability ( Papp​ ). A self-validating check requires mass balance recovery to be >85% to rule out non-specific binding to the plasticware.

    Phase 2: In Vitro Neuroinflammation Model (LPS-Stimulated BV-2 Microglia)

    This phase proves causality between DPPA exposure and the suppression of neuroinflammation via targeted signaling pathways. Step-by-Step Protocol:

    • Cell Culture: Seed immortalized murine BV-2 microglial cells at a density of 5×104 cells/well in 96-well plates (for viability/NO assays) and 6-well plates (for protein extraction).

    • Pre-treatment: Treat cells with DPPA at escalating doses (1, 5, 10, and 50 µM) for 2 hours. This pre-incubation is critical to allow DPPA to initiate Nrf2 nuclear translocation before the inflammatory insult.

    • Stimulation: Introduce Lipopolysaccharide (LPS) at 1 µg/mL for 24 hours to induce a robust NF-κB-mediated inflammatory response.

    • Nitric Oxide (NO) Quantification: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess reagent. Incubate for 10 minutes in the dark and measure absorbance at 540 nm against a sodium nitrite standard curve.

    • Protein Target Validation (Western Blot): Harvest cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Perform subcellular fractionation to isolate nuclear and cytosolic proteins. Probe the nuclear fraction for Nrf2 and NF-κB (p65), and the cytosolic fraction for HO-1 and IκBα.

    Phase 3: In Vivo Neuroprotection (Rotenone-Induced PD Model)

    Rotenone, a mitochondrial complex I inhibitor, reproduces the oxidative stress and dopaminergic neuronal death characteristic of Parkinson's disease. Step-by-Step Protocol:

    • Animal Grouping: Randomize male Wistar rats (250-300g) into 5 groups (n=8/group): Vehicle Control, Rotenone only, Rotenone + DPPA (10 mg/kg), Rotenone + DPPA (20 mg/kg), and Rotenone + DPPA (40 mg/kg).

    • Induction & Dosing: Administer rotenone (2.5 mg/kg/day, s.c.) dissolved in sunflower oil for 28 consecutive days. Concurrently, administer DPPA via oral gavage (suspended in 0.5% carboxymethyl cellulose) 1 hour prior to rotenone injection.

    • Behavioral Phenotyping: On days 26-28, evaluate motor coordination using the Rotarod test (accelerating from 4 to 40 rpm over 5 mins) and spontaneous locomotor activity via the Open Field test.

    • Tissue Processing: On day 29, deeply anesthetize and transcardially perfuse the rats with ice-cold PBS followed by 4% paraformaldehyde. Isolate the striatum and substantia nigra (SN).

    • Immunohistochemistry (IHC): Section the SN (30 µm slices). Stain for Tyrosine Hydroxylase (TH) to quantify the survival of dopaminergic neurons. Use stereological counting to ensure unbiased quantification.

    InVivoWorkflow A Acclimation Days -7 to 0 B Rotenone Induction 2.5 mg/kg/day (s.c.) Days 1-28 A->B C DPPA Treatment 10-40 mg/kg/day (p.o.) Days 1-28 A->C D Behavioral Assays Rotarod & Open Field Days 26-28 B->D Disease Progression C->D Neuroprotection E Tissue Collection Striatum & SN Day 29 D->E F Biochemical Analysis IHC & Western Blot E->F

    Fig 2. 28-day in vivo experimental workflow for evaluating DPPA in a rotenone-induced PD model.

    Anticipated Data & Quantitative Metrics

    To benchmark DPPA against its parent compound and established controls, the following quantitative matrices should be generated.

    Table 1: Anticipated Pharmacokinetic and BBB Permeability Metrics

    CompoundPredicted LogPPAMPA-BBB Papp​ ( 10−6 cm/s)CNS Penetration Classification
    Sinapic Acid (Parent)1.45< 2.0Low (Systemic distribution)
    DPPA (Derivative)~ 3.10> 6.0High (Optimal for CNS targeting)
    Verapamil (Positive Control)3.79> 10.0High

    Table 2: In Vitro Biomarker Panel (Anticipated IC50 / EC50 values in BV-2 Cells)

    Assay / TargetCellular FractionAnticipated Efficacy (DPPA)Reference Control
    Nrf2 Translocation NuclearEC50: 4.5 µMSulforaphane (EC50: 2.1 µM)
    HO-1 Induction CytosolicEC50: 6.2 µMDimethyl Fumarate (EC50: 5.8 µM)
    NF-κB (p65) Inhibition NuclearIC50: 8.1 µMDexamethasone (IC50: 1.2 µM)
    NO Production SupernatantIC50: 12.5 µML-NAME (IC50: 45.0 µM)

    References[1] Ansari, M. A., & Shahid, M. (2023). Sinapic acid alleviates 5-fluorouracil-induced nephrotoxicity in rats via Nrf2/HO-1 signalling. Saudi Pharmaceutical Journal, 31(7), 1351-1359. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5eUdvFC3Z1jMHyusCA_yNipbifpjlf1_MNni3bGFq9DfvkGqoHV_sUBb82GnyADDrJcFQPvXWT7Ja9vuXaMTdfW7OBXvd_nt3Yexr6FnRTs8qyLXRZ7NNQghZusogng1UpUf_8XWOblFFllxV[2] Raish, M., Shahid, M., Bin Jardan, Y. A., Ansari, M. A., Alkharfy, K. M., Ahad, A., Abdelrahman, I. A., Ahmad, A., & Al-Jenoobi, F. I. (2021). Gastroprotective Effect of Sinapic Acid on Ethanol-Induced Gastric Ulcers in Rats: Involvement of Nrf2/HO-1 and NF-κB Signaling and Antiapoptotic Role. Frontiers in Pharmacology, 12, 622815. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGRJGm2PBqzcDcg5sgH-PB23kJkZsEUFwrBGnFDyz_k5S28Mju9LriSV6o75OSetGdo98Na3xSQWXWLoBUn0WP2nn5w33SFbBPDCA5jr-2iC4he8aDGPSwZi9U5CujMy2EN-hG[3] Yang, M., Xiong, J., Zou, Q., Wang, X., Hu, K., & Zhao, Q. (2022). Sinapic Acid Attenuated Cardiac Remodeling After Myocardial Infarction by Promoting Macrophage M2 Polarization Through the PPARγ Pathway. Frontiers in Cardiovascular Medicine, 9, 915903. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3HXeph5khcSleWsmkzup-IXBIlqpPR8LXDSmHyl6QF1Qs7pB-VLJo_8iXGNle5qj2DOZOvffxBVavvnYzVF58-JsXzLm3pzix1_SrdET5zZgR_Ammbwqq-Epgc2e1MQNNDm_bgtnCgxPM21uhuz9Jotub4KA48cxdPzBhthPBqAn-cVZ5_3MUOqa3nsbZUobXjwgY8_IsO7l9bjro8g==

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Purification of 3,5-Dimethoxycinnamic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As application scientists, we understand that isolating high-purity α,β-unsaturated carboxylic acids can present unique challenges. 3,5-Dimethoxycinnamic acid is typically synthesized via the Knoevenagel-Doebner condensation of 3,5-dimethoxybenzaldehyde and malonic acid[1][2]. While the synthesis is straightforward, the downstream purification is frequently complicated by residual catalysts, unreacted lipophilic aldehydes, thermal instability, and photoisomerization.

    This guide is designed to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize their purification workflows.

    I. Physicochemical Data for Purification Strategy

    Understanding the physical properties of 3,5-dimethoxycinnamic acid is the foundation of a self-validating purification protocol.

    PropertyValueRelevance to Purification Workflow
    Molecular Weight 208.21 g/mol [1]Baseline for stoichiometric yield calculations and MS validation.
    Melting Point 174–175 °C[1][3]Primary indicator of chemical purity and isomeric consistency.
    LogP 1.80[1]Dictates partitioning; highly soluble in organic solvents (EtOAc) but insoluble in acidic water.
    Isomeric State Predominantly trans (E)[1][3]The trans isomer crystallizes readily; the cis isomer disrupts the crystal lattice and acts as an impurity.
    II. Purification Workflow Diagram

    G A Crude Reaction Mixture (Acid, Aldehyde, Pyridine) B Acid-Base Extraction (Dissolve in 1M NaOH) A->B C Organic Phase (Discard: Unreacted Aldehyde) B->C Extract with EtOAc D Aqueous Phase (Sodium 3,5-dimethoxycinnamate) B->D Retain Aqueous E Acidification (Add 6M HCl to pH 1.5) D->E F Recrystallization (EtOH / H2O, Protect from Light) E->F Filter & Wash G Pure trans-3,5-Dimethoxycinnamic Acid (Yield: >98% Purity) F->G Vacuum Dry

    Fig 1: Acid-base extraction and recrystallization workflow for 3,5-dimethoxycinnamic acid.

    III. Troubleshooting & FAQs

    Q1: My precipitated product has a faint yellowish tint and smells like amine. How do I remove the residual catalyst? Causality & Solution: The standard Knoevenagel condensation utilizes pyridine as a solvent and piperidine as a basic catalyst[2][4]. During the aqueous workup, if the solution is not sufficiently acidified, these amines remain as free bases or partially protonated salts that co-precipitate with your product. Action: Ensure the aqueous crash-out solution is aggressively acidified to pH 1.0–1.5 using concentrated HCl[2][4]. This guarantees that pyridine and piperidine are fully converted to their highly water-soluble hydrochloride salts and washed away in the aqueous filtrate. Wash the filtered solid thoroughly with ice-cold 0.1 M HCl, followed by ice-cold distilled water.

    Q2: NMR analysis shows contamination with 3,5-dimethoxybenzaldehyde, even after recrystallization. Why is it persisting? Causality & Solution: 3,5-Dimethoxybenzaldehyde is highly lipophilic. When you acidify the crude reaction mixture, the cinnamic acid precipitates rapidly, physically trapping the unreacted aldehyde within its crystal lattice. Recrystallization alone often fails to clear it because both compounds share similar solubility profiles in organic solvents. Action: You must implement an acid-base liquid-liquid extraction prior to recrystallization. Dissolve the crude solid in an alkaline solution (e.g., 1M NaOH or saturated NaHCO₃). This converts the acid into a water-soluble sodium salt. Extract this aqueous phase 2–3 times with ethyl acetate (EtOAc). The lipophilic aldehyde will partition into the organic layer (which you discard), leaving the purified cinnamate salt in the aqueous layer to be re-acidified.

    Q3: I am losing significant yield during recrystallization, and the mother liquor turns dark brown upon prolonged heating. What is happening? Causality & Solution: α,β-unsaturated carboxylic acids are susceptible to thermal degradation. Prolonged heating causes decarboxylation , resulting in the loss of CO₂ and the formation of 3,5-dimethoxystyrene[5]. This styrene derivative rapidly polymerizes or oxidizes in the presence of air and heat, forming dark, tar-like impurities. Action: Minimize the thermal budget of your purification. Do not reflux the recrystallization solvent for more than 10–15 minutes. Use an Ethanol/Water mixture that allows for complete dissolution at moderate temperatures (around 70 °C) rather than relying on high-boiling solvents.

    Q4: The melting point of my purified batch is broad (160–170 °C) instead of the literature 174–175 °C, but LC-MS shows a single mass peak. What causes this? Causality & Solution: You are observing photoisomerization . 3,5-Dimethoxycinnamic acid predominantly exists as the stable trans (E) isomer[1][3]. However, the conjugated double bond strongly absorbs ambient UV light. This energy promotes an electron to an anti-bonding orbital, allowing the double bond to temporarily rotate and form the cis (Z) isomer. The cis isomer acts as a structural impurity that disrupts the uniform crystal lattice of the trans isomer, causing melting point depression without altering the molecular weight. Action: Protect the solution from light. Handle the dissolved compound in amber glassware or wrap your Erlenmeyer flasks in aluminum foil, particularly during the slow cooling phase of recrystallization.

    IV. Standard Operating Procedure (SOP): Optimal Purification

    This self-validating protocol utilizes chemical partitioning to ensure absolute removal of starting materials before final polishing via crystallization.

    Phase 1: Acid-Base Extraction

    • Solubilization: Suspend 10 g of crude 3,5-dimethoxycinnamic acid in 100 mL of 1M NaOH in a beaker. Stir at room temperature until the solid is completely dissolved (forming sodium 3,5-dimethoxycinnamate).

    • Organic Wash: Transfer the solution to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc) and shake vigorously, venting frequently. Allow the layers to separate.

    • Partitioning: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer (which contains unreacted aldehyde and non-polar impurities). Repeat the EtOAc wash one more time for absolute purity.

    Phase 2: Precipitation & Recrystallization 4. Acidification: Place the aqueous layer in an ice bath and stir vigorously. Slowly add 6M HCl dropwise until the pH reaches 1.0–1.5 (verify with pH paper). A dense white precipitate will form[2]. 5. Filtration: Collect the precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with 50 mL of ice-cold 0.1 M HCl, followed by 50 mL of ice-cold distilled water. 6. Recrystallization: Transfer the damp solid to an Erlenmeyer flask. Add a minimal amount of boiling Ethanol until the solid just dissolves. Slowly add hot distilled water dropwise until slight turbidity persists. 7. Isomeric Protection: Immediately wrap the flask in aluminum foil to prevent photoisomerization. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize crystal yield. 8. Drying: Filter the purified crystals and dry them under vacuum at 40 °C for 12 hours. Verify purity via melting point analysis (Target: 174–175 °C)[3].

    V. References
    • Guidechem. 3,5-DIMETHOXYCINNAMIC ACID 16909-11-8. Retrieved from:

    • Sigma-Aldrich. 3,5-Dimethoxycinnamic acid, predominantly trans. Retrieved from:

    • Benchchem. 3-(4-Acetylphenyl)prop-2-enoic acid. Retrieved from:

    • ResearchGate. Efficient synthesis of hydroxystyrenes via biocatalytic decarboxylation/deacetylation of substituted cinnamic acids. Retrieved from:

    • Semantic Scholar. A new total synthesis of natural isocoumarin, thunberginol B. Retrieved from:

    Sources

    Technical Support Center: Stability of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid in Solution

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As this is a specialized derivative of cinnamic acid, this guide synthesizes established principles from related chemical structures to provide a robust framework for your experimental success.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary factors that can affect the stability of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid in my experiments?

    The stability of this compound is primarily influenced by three factors inherent to its cinnamic acid-based structure:

    • Light Exposure: The conjugated double bond in the prop-2-enoic acid chain makes the molecule susceptible to photo-isomerization, converting the naturally more stable trans-isomer to the cis-isomer. This can significantly impact biological activity and analytical measurements.[1][2]

    • pH of the Solution: As a carboxylic acid, its solubility and stability are pH-dependent. At pH values near its pKa (estimated to be around 4.5, similar to other cinnamic acids), the compound's solubility can be at its lowest.[3][4] In alkaline conditions, while solubility may increase, the electron-rich phenolic ring system becomes more prone to oxidation, which can lead to degradation.[5][6][7]

    • Oxidative Stress: The dimethoxy and propoxy groups on the phenyl ring are electron-donating, making the compound a potential antioxidant but also susceptible to degradation by oxidative agents, including dissolved oxygen, especially when catalyzed by light or metal ions.[8][9]

    Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound stability?

    Absolutely. Inconsistent biological activity is a classic sign of underlying stability issues. The most probable cause is the light-induced conversion of the trans-isomer to the cis-isomer.[1][10] These geometric isomers can have different shapes and electronic distributions, leading to varied binding affinities with target proteins and, consequently, altered biological effects. To ensure reproducible results, it is critical to control the isomeric ratio in your working solutions.

    Q3: My stock solution, which was initially clear, has become cloudy after storage. What is happening?

    Cloudiness or precipitation typically points to a solubility issue. This can be triggered by:

    • Temperature Changes: Storing a concentrated stock solution, especially one prepared in a mixed solvent system, at a lower temperature (e.g., 4°C or -20°C) can cause the compound to fall out of solution.

    • pH Shifts: If the stock solution is diluted into a buffer with a different pH, particularly one near the compound's pKa, it can precipitate. Phenolic compounds are generally less soluble in acidic aqueous solutions and more soluble at higher pH where they form polar salts.[7]

    • Solvent Evaporation: Improperly sealed vials can lead to the evaporation of a more volatile organic co-solvent (like methanol or acetonitrile), increasing the relative concentration of the aqueous component and causing the compound to precipitate.

    Q4: How should I prepare and store a stock solution of this compound to maximize its shelf-life?

    To ensure maximum stability, follow these guidelines:

    • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol, in which the compound is freely soluble.[3]

    • Light Protection: Use amber vials or wrap standard vials in aluminum foil to protect the solution from light at all times.[11]

    • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

    • Storage Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    Troubleshooting Guide

    This section provides solutions to specific problems you might encounter during your research.

    Issue 1: HPLC analysis shows a decreasing peak area for my main compound and the appearance of a new, earlier-eluting peak over time.
    • Primary Suspect: Photo-isomerization.

      • Causality: Exposure to ambient or UV light is causing the trans-isomer to convert to the cis-isomer. The cis-isomer is typically less polar and often elutes earlier than the trans-isomer in reversed-phase HPLC.[12]

      • Troubleshooting Workflow:

        start Inconsistent HPLC Results (New Peak Appears) protect Protect Sample from Light (Use Amber Vials) start->protect Hypothesis: Light Exposure reinject Re-inject Protected Sample protect->reinject peak_gone New Peak Disappears or is Reduced? reinject->peak_gone problem_solved Issue Resolved: Photo-isomerization Confirmed peak_gone->problem_solved  Yes further_investigation Issue Persists: Consider Other Degradation peak_gone->further_investigation  No

        Caption: Workflow to diagnose photo-isomerization.

      • Preventative Action: Rigorously protect all solutions containing the compound from light. Prepare solutions in a dimly lit area, use amber glass or opaque tubes for all experiments, and cover autosampler trays with a UV-blocking shield.

    Issue 2: The potency of my compound in cell-based assays decreases significantly when using pre-prepared media that has been stored.
    • Primary Suspect: pH-Mediated Degradation or Oxidation.

      • Causality: Standard cell culture media is buffered around pH 7.4. While this pH aids solubility compared to acidic conditions, it can also accelerate the oxidation of phenolic compounds, especially in the presence of oxygen and metal ions often found in media supplements.[5][7][13] The degradation process can be time-dependent.

      • Solution Protocol:

        • Prepare Fresh: Always add the compound to the cell culture medium immediately before use. Avoid preparing large batches of complete media containing the compound for later use.

        • Conduct a pH Stability Screen: Perform a simple experiment by incubating the compound in your specific cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24 hours). Analyze the samples by HPLC to quantify the remaining parent compound. This will establish a stability window for your experiments.

        • Consider Antioxidants: If degradation is rapid, you may explore the addition of a mild, cell-compatible antioxidant to the medium, but this must be validated to ensure it does not interfere with your assay.

    Issue 3: I am unable to achieve a reproducible calibration curve during quantitative analysis.
    • Primary Suspect: Adsorption to Surfaces or Insolubility at Low Concentrations.

      • Causality: Hydrophobic, planar molecules can adsorb to plastic and glass surfaces, especially at low concentrations in aqueous-dominant solutions. Furthermore, when diluting a stock solution made in an organic solvent into an aqueous buffer for a calibration curve, the compound may precipitate at certain concentrations if its solubility limit is exceeded.

      • Best Practices for Calibration Standards:

        • Use Proper Vials: Employ silanized glass or low-adsorption polypropylene vials for preparing your calibration standards.

        • Solvent Matching: Ensure the solvent composition of your calibration standards is as close as possible to the mobile phase composition at the start of your HPLC gradient. This is known as "solvent matching" and prevents peak distortion and precipitation upon injection.

        • Check Solubility Limits: Visually inspect your lowest concentration standards for any signs of cloudiness. If observed, adjust your dilution scheme or the organic solvent percentage in your diluent.

    Experimental Protocols

    Protocol 1: Forced Degradation Study

    A forced degradation study is essential to understand the compound's intrinsic stability and to ensure your analytical method can detect any potential degradation products.[14][15][16]

    Objective: To identify degradation pathways under various stress conditions.

    Stress Conditions (as per ICH Q1A(R2) guidelines):

    Stress Condition Protocol Purpose
    Acidic Hydrolysis 0.1 M HCl at 60°C for 24h To test stability in acidic environments.
    Basic Hydrolysis 0.1 M NaOH at 60°C for 24h To test stability in alkaline environments.
    Oxidation 3% H₂O₂ at room temp for 24h To assess susceptibility to oxidation.
    Thermal Stress Solid compound at 80°C for 48h To evaluate thermal stability.

    | Photostability | Solution exposed to UV/Vis light | To confirm light sensitivity and isomerization. |

    Procedure:

    • Prepare a solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.

    • For each stress condition, mix the compound solution with the stressor in a 1:1 ratio.

    • Incubate for the specified time. Take samples at intermediate time points (e.g., 2, 8, 24 hours).

    • Neutralize the acid and base samples before injection. Dilute the H₂O₂ sample.

    • Analyze all samples by a stability-indicating HPLC method alongside an unstressed control sample.

    • Aim for 5-20% degradation to ensure the method is challenged appropriately without generating secondary, irrelevant degradants.[4]

    Protocol 2: Stability-Indicating HPLC Method

    Objective: To separate the parent compound from all potential degradation products and isomers.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[17][18]

    • Mobile Phase A: Water with 0.1% Phosphoric Acid or Formic Acid (adjusts pH to ~2.5, ensuring the carboxylic acid is protonated for good peak shape).[4][19][20]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 30% to 70% B

      • 20-25 min: 70% to 30% B

      • 25-30 min: Hold at 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.[17][18]

    • Column Temperature: 30°C.

    Potential Degradation Pathways

    The primary degradation pathways for this molecule are predicted based on its functional groups.

    Caption: Predicted primary degradation pathways.

    References

    • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

    • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. [Link]

    • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

    • American Pharmaceutical Review. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

    • Google Patents. (n.d.). Converting method for cis and trans isomers of cinnamic acid compound.
    • ResolveMass. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? [Link]

    • ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

    • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

    • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? [Link]

    • Royal Society of Chemistry. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. [Link]

    • Open Access Pub. (n.d.). Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.). [Link]

    • Lee, J., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Agricultural Chemistry and Environment, 4, 102-108. [Link]

    • Scientific Research Publishing. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. [Link]

    • SciSpace. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

    • PubMed. (2001). Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products. [Link]

    • SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. [Link]

    • Wikipedia. (n.d.). Cinnamic acid. [Link]

    • PMC. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]

    • David Publishing. (2017). Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. [Link]

    • ResearchGate. (n.d.). Photodegradation of Cinnamic Acid in Different Media. [Link]

    • PMC. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. [Link]

    • Krol, A., et al. (2012). High Purity cis-Cinnamic Acid Preparation for Studying Physiological Role of trans-Cinnamic and cis-Cinnamic. Environmental Control in Biology, 50(1), 19-32. [Link]

    • PubMed. (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. [Link]

    • Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. [Link]

    • ResearchGate. (n.d.). Isomerization of trans-cinnamic acid to cis-cinnamic acid. [Link]

    • MDPI. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. [Link]

    • International Science Community Association. (2012). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. [Link]

    Sources

    Optimizing reaction conditions for the synthesis of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis and optimization of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid , commonly known as 3,5-dimethoxycinnamic acid[1].

    This guide is engineered for researchers and drug development professionals. Rather than providing a static recipe, this center deconstructs the causality behind the Knoevenagel-Doebner condensation, empowering you to troubleshoot, optimize, and scale your synthetic workflows with scientific rigor.

    Mechanistic Pathway & Workflow

    The synthesis of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid is classically achieved via the Doebner modification of the Knoevenagel condensation[2]. This involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid. Understanding the sequence of these mechanistic events is critical for troubleshooting, as failures often occur at specific intermediate stages.

    KnoevenagelDoebner A 3,5-Dimethoxybenzaldehyde + Malonic Acid B Deprotonation & Activation (Piperidine Catalyst) A->B C Nucleophilic Attack (Aldol-type Intermediate) B->C D Dehydration (-H₂O) C->D E Alkylidenemalonic Acid Intermediate D->E F Doebner Decarboxylation (Pyridine, Heat, -CO₂) E->F Anti-Elimination favors (E)-isomer G (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid (Target Product) F->G

    Mechanistic workflow of the Knoevenagel-Doebner condensation favoring the (E)-isomer.

    Self-Validating Experimental Protocol

    This protocol is designed as a closed-loop, self-validating system. Each step includes a physical or chemical indicator to confirm that the reaction is proceeding as dictated by the underlying thermodynamics.

    Materials & Stoichiometry:

    • Electrophile: 3,5-Dimethoxybenzaldehyde (1.0 equivalent)

    • Nucleophile Source: Malonic acid (3.0 equivalents)

    • Solvent/Weak Base: Dry Pyridine (approx. 2 mL per mmol of aldehyde)

    • Catalyst: Piperidine (0.2 equivalents)

    Step-by-Step Methodology:

    • Initiation: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve malonic acid in dry pyridine.

      • Causality: Pyridine acts as both the solvent and a weak base to stabilize the upcoming diacid intermediate[2].

    • Activation: Add 3,5-dimethoxybenzaldehyde, followed by the dropwise addition of piperidine.

      • Causality: Piperidine is a stronger secondary amine that efficiently deprotonates the active methylene of malonic acid or forms a highly reactive iminium ion with the aldehyde, drastically lowering the activation energy for the nucleophilic attack[2].

    • Thermal Propagation: Heat the reaction mixture using a boiling water bath or oil bath set to 110–115 °C for 4 hours[3].

      • Validation Check: Within 15–30 minutes, you must observe steady effervescence. This is the evolution of CO₂ gas, which serves as a real-time kinetic indicator that the Doebner decarboxylation (Node F to G in the diagram) is actively occurring[2].

    • Termination: Once CO₂ evolution ceases (indicating the consumption of the alkylidenemalonic acid intermediate), remove the flask from heat and allow it to cool to room temperature.

    • Acid-Base Isolation: Pour the crude mixture into a beaker of crushed ice and water. Slowly add dilute Hydrochloric Acid (1:1 HCl:H₂O) under vigorous stirring until the aqueous phase reaches pH ~2.

      • Validation Check: A thick, white to off-white precipitate will immediately crash out of the solution[3].

      • Causality: At pH 2, the target cinnamic acid is fully protonated and insoluble in water, while the pyridine and piperidine are converted to highly water-soluble hydrochloride salts. This differential solubility provides a highly pure crude product without chromatography.

    • Purification: Vacuum filter the precipitate, wash thoroughly with ice-cold water to remove residual salts, and recrystallize from ethanol or dichloromethane[3].

    Reaction Optimization Data

    To support process scale-up or green chemistry initiatives, our application scientists have compiled comparative data on alternative reaction conditions. Use this table to select the optimal parameters for your specific laboratory constraints.

    Condition SetSolventCatalystTemp (°C)TimeYield (%)(E)-SelectivityKey Engineering Observation
    Classical Doebner PyridinePiperidine (0.2 eq)1154 h86>98%Standard baseline; highly reliable but utilizes toxic solvent[3].
    Greener Alternative EthanolL-Proline (0.1 eq)8012 h75>95%Eco-friendly and sustainable; avoids pyridine but requires extended reaction times[4].
    Microwave-Assisted ToluenePiperidine (0.25 eq)12020 min92>98%Rapid kinetics; precise thermal control minimizes unwanted decarboxylation byproducts[5].

    Troubleshooting & FAQs

    Q1: My yield is consistently low, and TLC shows unreacted 3,5-dimethoxybenzaldehyde. What is stalling the reaction? A: The Knoevenagel condensation relies on a delicate equilibrium. If your pyridine or piperidine has absorbed atmospheric moisture, the accumulation of water will shift the equilibrium of the dehydration step (Node D) backwards, stalling the reaction. Actionable Fix: Ensure all reagents are strictly anhydrous. If scaling up, consider switching to the toluene/microwave method or using a Dean-Stark apparatus to actively remove water as it forms.

    Q2: I am observing a non-polar, fast-running byproduct on my TLC plate. What is it, and how do I prevent it? A: You are observing over-decarboxylation. The desired product is a carboxylic acid. However, excessive thermal stress or prolonged heating after the reaction is complete can cause a second, unwanted decarboxylation event, converting your cinnamic acid into 3,5-dimethoxystyrene (a vinyl phenol derivative)[5]. Actionable Fix: Strictly monitor the reaction. Use the cessation of CO₂ bubbling as a hard stop for heating. If the problem persists, lower the reaction temperature to 90 °C or transition to microwave irradiation for precise thermal cutoffs[5].

    Q3: Why does this protocol specifically yield the (E)-isomer instead of a mixture of (E) and (Z) isomers? A: The stereoselectivity is both thermodynamically and kinetically driven during the Doebner decarboxylation step. As the alkylidenemalonic acid intermediate undergoes decarboxylation, the bulky 3,5-dimethoxyphenyl ring and the remaining carboxylic acid group adopt an anti-periplanar conformation to minimize severe steric strain. This geometric requirement exclusively funnels the elimination mechanism into forming the trans (E) double bond[2].

    Q4: My crude product precipitated, but it is heavily contaminated with a diacid intermediate. Why didn't it fully convert? A: This occurs when the Knoevenagel condensation (forming the diacid) completes, but the Doebner modification (the loss of CO₂) fails to trigger. Decarboxylation requires a specific thermal activation energy. If your water bath was not boiling vigorously enough, or if you stopped the reaction prematurely while CO₂ was still evolving, the intermediate will remain trapped. Actionable Fix: Ensure your internal reaction temperature reaches at least 110 °C and maintain heating until all effervescence completely stops[2].

    References

    • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol Source: National Institutes of Health (NIH) / PMC URL:[Link]

    • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: Frontiers in Chemistry URL:[Link]

    • A new total synthesis of natural isocoumarin, thunberginol B Source: Semantic Scholar URL:[Link]

    Sources

    Technical Support Center: Synthesis of 3,5-Dimethoxycinnamic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 3,5-dimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. Here, we provide in-depth technical guidance, field-proven insights, and detailed protocols to ensure the successful and efficient synthesis of this valuable compound.

    Introduction to Synthetic Strategies

    The synthesis of 3,5-dimethoxycinnamic acid most commonly proceeds via two primary routes: the Knoevenagel-Doebner condensation and the Perkin reaction. Both pathways offer distinct advantages and are prone to specific side reactions that can impact yield and purity. A less common but viable alternative is the Henry reaction, which proceeds through a nitrostyrene intermediate. Understanding the mechanisms of these reactions is paramount to controlling byproduct formation and optimizing your synthesis.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common byproducts in the Knoevenagel-Doebner synthesis of 3,5-dimethoxycinnamic acid?

    A1: The most frequently encountered byproduct is the intermediate, 3,5-dimethoxybenzalmalonic acid (also known as 3,5-dimethoxycinnamic dicarboxylic acid). This arises from incomplete decarboxylation of the initial condensation product. Another potential, though less common, byproduct is the result of self-condensation of 3,5-dimethoxybenzaldehyde , which can occur under strongly basic conditions.

    Q2: How can I identify the 3,5-dimethoxybenzalmalonic acid byproduct in my reaction mixture?

    A2: The dicarboxylic acid intermediate can be identified by its different chromatographic behavior compared to the final product. On a TLC plate, it will have a different Rf value. Spectroscopically, in the ¹H NMR spectrum, you would expect to see the vinyl proton, and the aromatic protons of the 3,5-dimethoxyphenyl group, but the integration of the carboxylic acid protons would correspond to two protons instead of one. In mass spectrometry, the molecular ion peak would correspond to the higher mass of the dicarboxylic acid.

    Q3: What causes the formation of colored impurities in my reaction?

    A3: The formation of yellow or brownish tars is often attributed to the self-condensation of 3,5-dimethoxybenzaldehyde, which can be catalyzed by strong bases or high temperatures.[1] These side reactions lead to the formation of polymeric materials that are difficult to remove.

    Q4: I'm using the Perkin reaction. What are the typical byproducts I should be aware of?

    A4: In the Perkin reaction, the primary concerns are the formation of resinous byproducts from the self-condensation of 3,5-dimethoxybenzaldehyde at the high temperatures required for the reaction. Additionally, the hydrolysis of the acid anhydride (e.g., acetic anhydride) by moisture can lead to the formation of the corresponding carboxylic acid (e.g., acetic acid), which can complicate purification and reduce the overall yield.

    Q5: Is the Henry reaction a suitable alternative for synthesizing 3,5-dimethoxycinnamic acid?

    A5: The Henry reaction, which involves the condensation of 3,5-dimethoxybenzaldehyde with a nitroalkane (like nitromethane) followed by subsequent functional group transformations, can be a viable route.[2][3] However, it introduces a different set of potential impurities, most notably the 3,5-dimethoxy-β-nitrostyrene intermediate. This multi-step process may also be less atom-economical than the Knoevenagel-Doebner condensation.

    Troubleshooting Guides

    This section provides detailed troubleshooting for common issues encountered during the synthesis of 3,5-dimethoxycinnamic acid.

    Knoevenagel-Doebner Condensation Troubleshooting
    Issue Potential Cause(s) Recommended Solution(s)
    Low Yield of 3,5-Dimethoxycinnamic Acid 1. Incomplete reaction. 2. Incomplete decarboxylation. 3. Suboptimal catalyst.1. Increase reaction time or temperature. Monitor by TLC. 2. Ensure adequate heating and the use of a suitable solvent like pyridine to facilitate decarboxylation. 3. Use a fresh, high-purity amine catalyst such as piperidine or pyridine.
    Presence of 3,5-Dimethoxybenzalmalonic Acid Insufficient heat or reaction time for complete decarboxylation.Increase the reflux time and/or temperature. The Doebner modification, using pyridine as the solvent, is specifically designed to promote this step.[4]
    Formation of Polymeric/Resinous Byproducts Use of a strong base, leading to self-condensation of the aldehyde.Use a weaker base, such as piperidine or pyridine, in catalytic amounts. Avoid strong bases like sodium hydroxide.[1]
    Difficulty in Product Isolation/Purification Co-precipitation of starting materials or byproducts.Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[5][6] Acid-base extraction can also be employed to separate the acidic product from neutral impurities.
    Perkin Reaction Troubleshooting
    Issue Potential Cause(s) Recommended Solution(s)
    Low Product Yield 1. Hydrolysis of the acid anhydride. 2. Incomplete reaction.1. Use anhydrous reagents and thoroughly dry all glassware. 2. Ensure the reaction is heated to the required temperature (typically around 180°C) for a sufficient duration.
    Formation of Dark, Tarry Byproducts Self-condensation of 3,5-dimethoxybenzaldehyde at high temperatures.Maintain the reaction temperature within the recommended range. Use freshly distilled 3,5-dimethoxybenzaldehyde to remove any acidic impurities that may catalyze polymerization.
    Complex Product Mixture Multiple side reactions occurring simultaneously.Optimize reaction conditions (temperature, time, and stoichiometry) to favor the desired reaction pathway. Purification by column chromatography may be necessary.

    Experimental Protocols & Methodologies

    Protocol 1: Knoevenagel-Doebner Synthesis of 3,5-Dimethoxycinnamic Acid

    This protocol is a robust method for the synthesis of 3,5-dimethoxycinnamic acid, optimized to minimize byproduct formation.

    Materials:

    • 3,5-Dimethoxybenzaldehyde[7]

    • Malonic Acid

    • Pyridine

    • Piperidine

    • Concentrated Hydrochloric Acid

    • Ethanol

    • Deionized Water

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).

    • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

    • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

    • Work-up: After cooling to room temperature, pour the reaction mixture into an excess of cold water.

    • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2. A precipitate of the crude product will form.

    • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 3,5-dimethoxycinnamic acid.[6]

    Causality Behind Choices:

    • Pyridine as Solvent: Pyridine not only acts as a base but also facilitates the decarboxylation of the intermediate dicarboxylic acid at elevated temperatures.[4]

    • Piperidine as Catalyst: A catalytic amount of a secondary amine like piperidine is effective in promoting the initial condensation without causing significant self-condensation of the aldehyde.

    • Acidification: The product is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, causing the free acid to precipitate out of the aqueous solution.

    • Recrystallization: This is a crucial step to remove any unreacted starting materials and the dicarboxylic acid byproduct, which have different solubilities than the desired product.[9]

    Visualizing Reaction Pathways

    Knoevenagel-Doebner Condensation Pathway

    Knoevenagel_Doebner Reactants 3,5-Dimethoxybenzaldehyde + Malonic Acid Intermediate Aldol Adduct Reactants->Intermediate Condensation Byproduct Self-Condensation Products Reactants->Byproduct Strong Base Dicarboxylic 3,5-Dimethoxybenzalmalonic Acid (Dicarboxylic Acid Intermediate) Intermediate->Dicarboxylic Dehydration Product 3,5-Dimethoxycinnamic Acid Dicarboxylic->Product Decarboxylation (Heat, Pyridine)

    Caption: Knoevenagel-Doebner reaction pathway for 3,5-dimethoxycinnamic acid synthesis.

    Troubleshooting Logic Flow

    Troubleshooting_Flow Start Analyze Crude Product (TLC, NMR, MS) LowYield Low Yield? Start->LowYield Impurity_A Dicarboxylic Acid Present? LowYield->Impurity_A Yes LowYield->Impurity_A No Sol_LowYield Increase Reaction Time/Temp Check Catalyst Activity LowYield->Sol_LowYield Yes Impurity_B Resinous Byproducts? Impurity_A->Impurity_B No Sol_Impurity_A Increase Decarboxylation Time/Temp Impurity_A->Sol_Impurity_A Yes Sol_Impurity_B Use Weaker Base Purify Aldehyde Impurity_B->Sol_Impurity_B Yes Sol_Purify Recrystallize or Perform Column Chromatography Impurity_B->Sol_Purify No Sol_LowYield->Impurity_A Sol_Impurity_A->Impurity_B Sol_Impurity_B->Sol_Purify End Pure Product Sol_Purify->End

    Caption: Troubleshooting workflow for the synthesis of 3,5-dimethoxycinnamic acid.

    References

    • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

    • NIST. 3,5-Dimethoxycinnamic acid. In: NIST Chemistry WebBook. Available from: [Link]

    • El-Faham A, et al. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines.
    • PubChem. 3,5-Dimethoxybenzoic Acid. Available from: [Link]

    • Dorn LT, Cruz AJ.
    • NIST. 3,5-Dimethoxycinnamic acid. In: NIST Chemistry WebBook. Available from: [Link]

    • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0259604). Available from: [Link]

    • Google Patents. CN108863773A - The preparation method of 3- methoxy cinnamic acid.
    • Wikipedia. Henry reaction. Available from: [Link]

    • Nagy K, et al. First identification of dimethoxycinnamic acids in human plasma after coffee intake by liquid chromatography-mass spectrometry.
    • Banaras Hindu University.
    • Organic Syntheses. 2,3-dimethoxycinnamic acid. Available from: [Link]

    • PubChem. 3,5-Dimethoxybenzaldehyde. Available from: [Link]

    • ScienceMadness. Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. 2022. Available from: [Link]

    • CUNY.
    • Kokatnur K, et al. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
    • Organic Chemistry Portal. Henry Reaction. Available from: [Link]

    • Wang Y, et al. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
    • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
    • Perković I, et al. Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type. MDPI. 2016.
    • The Good Scents Company. 3,5-dimethoxybenzaldehyde. Available from: [Link]

    • Herrera ME, et al. Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. Sciforum. 2024.
    • Gąsiorowska A, et al. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. 2024.
    • Chem-Impex. 3,5-Dimethoxybenzaldehyde. Available from: [Link]

    • Singh N, et al. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. PubMed. 2016.
    • NIST. 3,5-Dimethoxy-4-hydroxycinnamic acid. In: NIST Chemistry WebBook. Available from: [Link]

    Sources

    Technical Support Center: 3,5-Dimethoxycinnamic Acid Storage & Stability

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 3,5-dimethoxycinnamic acid (commonly known as Sinapinic Acid). As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical chemists with mechanistic insights and field-proven protocols.

    Because this compound is primarily utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for high-molecular-weight proteins[1], its structural integrity is paramount. Degradation directly compromises its ability to absorb UV laser energy and donate protons, leading to catastrophic drops in experimental reproducibility.

    Section 1: Quantitative Storage Parameters & Causality

    To prevent the degradation of 3,5-dimethoxycinnamic acid, storage conditions must strictly control temperature, light exposure, and humidity. The naturally occurring and most active state is the trans-isomer[2]; environmental stress induces photoisomerization or oxidative breakdown.

    ParameterSolid Powder (Bulk)Working Solution (e.g., in ACN/TFA)Causality / Mechanistic Rationale
    Temperature 2°C to 8°C (Long-term: -20°C)-20°CHeat accelerates the oxidative degradation of the hydroxyl and methoxy groups.
    Light Exposure Strictly dark (Amber vial)Strictly dark (Foil-wrapped)UV/Visible light induces trans-to-cis photoisomerization, disrupting crucial crystal lattice formation.
    Atmosphere Inert (Argon/Nitrogen purge)Tightly sealedAtmospheric oxygen and moisture act as strong oxidizing agents, degrading the compound[3].
    Shelf Life 2–3 years (if uncompromised)< 48 hours (Prepare fresh)Solvation drastically lowers the activation energy required for chemical degradation[4].

    Section 2: Troubleshooting & FAQs

    Q1: Why did my MALDI-TOF signal intensity drop significantly after using a month-old matrix solution? A1: The loss of signal intensity is primarily caused by photoisomerization and oxidation . In solution, 3,5-dimethoxycinnamic acid is highly susceptible to UV and visible light, which catalyzes the conversion of the active trans-isomer into the inactive cis-isomer. The cis-isomer fails to form the uniform co-crystals with protein analytes required for efficient laser energy absorption and proton transfer[1]. Furthermore, prolonged exposure to dissolved oxygen leads to the oxidation of the phenolic hydroxyl group into a quinone derivative, which quenches laser energy rather than transferring it. Self-Validating Check: Before running precious samples, spot your aged matrix with a known calibration standard (e.g., Cytochrome C or BSA). If the signal-to-noise (S/N) ratio drops by >30% compared to your baseline, discard the solution and prepare a fresh batch.

    Q2: I noticed a color change (darkening/yellowing) in my bulk powder. Is it still usable? A2: No. A shift from a pale yellow/white powder to a darker yellow or brown indicates moisture-induced oxidative degradation . The presence of two methoxy groups and a hydroxyl group on the benzene ring makes the compound an excellent antioxidant, meaning it readily scavenges free radicals and oxidizes itself[2]. When the container seal fails, ambient moisture and oxygen infiltrate, accelerating this breakdown. Self-Validating Check: Perform a visual inspection against a newly purchased, unopened vial. If a color shift is confirmed, the reagent must be discarded, as the degradation products will introduce massive background noise in the low-mass range of your mass spectra.

    Q3: How do I prevent condensation when retrieving the standard from cold storage? A3: Condensation occurs when ambient air (which contains water vapor) contacts a surface that is below the dew point. Opening a cold vial immediately upon removal from a 4°C or -20°C freezer introduces moisture directly into the hygroscopic bulk powder, instantly compromising its stability[4]. Self-Validating Check: Always use the "Desiccator Equilibration Protocol" (see SOP below). You can validate that the vial has reached room temperature by touching the exterior glass—it should feel completely neutral to the touch, with no microscopic fogging on the glass surface.

    Section 3: Standard Operating Procedures (SOPs)

    Protocol 1: Aliquoting and Long-Term Storage of Solid Powder

    Objective: Minimize freeze-thaw cycles and prevent moisture ingress during handling.

    • Equilibration: Remove the sealed master vial from the -20°C freezer. Immediately place it inside a desiccator containing active desiccant (e.g., Drierite)[4].

    • Temperature Normalization: Allow the vial to sit unopened in the desiccator for 30 to 60 minutes until it reaches ambient room temperature.

      • Validation: The vial exterior must not feel cold or exhibit condensation.

    • Subdued Handling: Turn off overhead fluorescent lights or work under amber lighting to prevent UV-induced trans-to-cis isomerization.

    • Aliquoting: Rapidly weigh out small, single-use aliquots (e.g., 10-50 mg) into pre-weighed, amber microcentrifuge tubes.

    • Inert Purging: Gently purge the headspace of both the master vial and the aliquot tubes with a slow stream of dry Argon or Nitrogen gas for 5 seconds to displace atmospheric oxygen.

    • Sealing & Storage: Cap tightly, wrap the seals with Parafilm, and return immediately to 4°C or -20°C storage[3].

    Protocol 2: Preparation of Working Solutions (MALDI-TOF Matrix)

    Objective: Ensure maximum proton-transfer efficiency and prevent solution-phase degradation.

    • Solvent Preparation: Prepare the solvent system (typically 50% Acetonitrile / 50% Water with 0.1% Trifluoroacetic acid) using LC-MS grade reagents.

    • Dissolution: Add the solvent to a single-use aliquot of the solid powder to create a saturated solution (approx. 10-20 mg/mL). Vortex thoroughly.

    • Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any undissolved particulates.

      • Validation: The supernatant should be clear and pale yellow. If it is dark brown, the solid aliquot was compromised.

    • Usage Window: Use the supernatant immediately. Wrap the working tube in aluminum foil to block ambient light. Discard any remaining solution after 48 hours, as stability cannot be guaranteed once solvated[4].

    Section 4: Degradation Pathway & Workflow Visualizations

    Degradation A trans-3,5-Dimethoxycinnamic Acid (Stable / Active) B UV / Visible Light A->B Improper Shielding D Atmospheric Moisture & O2 A->D Seal Failure / Condensation C cis-Isomerization (Loss of Matrix Efficiency) B->C Photo-conversion E Oxidative Degradation (Quinone Formation) D->E Oxidation

    Fig 1: Photochemical and oxidative degradation pathways of sinapinic acid.

    Workflow S1 Remove from 4°C / -20°C Storage S2 Transfer to Desiccator (Do NOT open vial) S1->S2 S3 Equilibrate to Room Temp (30-60 mins) S2->S3 Prevents condensation S4 Open, Weigh & Aliquot (Under subdued light) S3->S4 Safe handling S5 Purge with Argon/N2 & Reseal S4->S5 Prevents oxidation

    Fig 2: Self-validating workflow for retrieving cold-stored sinapinic acid.

    References

    • SAFETY DATA SHEET - 4-Hydroxy-3,5-dimethoxycinnamic Acid Source: TCI America / Avantor Sciences URL:3

    • Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins Source: PubMed / Rapid Communications in Mass Spectrometry URL:1

    • Certificate of Analysis: PhytoLab Reference Substance Handling Source: Sigma-Aldrich URL:4

    • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Source: MDPI URL:2

    Sources

    Technical Support Center: Overcoming Poor Peak Shape for 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges when working with substituted cinnamic acids. 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid presents specific chromatographic hurdles due to its ionizable carboxylic acid moiety (pKa ~4.4) paired with a bulky, hydrophobic aromatic system[1][2].

    Poor peak shape—manifesting as tailing, splitting, or severe broadening—compromises resolution, sensitivity, and quantitative accuracy[3]. This guide provides a mechanistic, self-validating approach to diagnosing and resolving these issues, ensuring robust method development for drug development professionals.

    Diagnostic Workflow

    Before adjusting your instrument parameters, follow this logical decision tree to identify the root cause of the peak distortion.

    DiagnosticWorkflow N1 Identify Peak Distortion (Tailing, Splitting, Broadening) N2 Evaluate Mobile Phase pH vs. Analyte pKa (~4.4) N1->N2 N3 Adjust pH to ≤ 2.5 (e.g., 20mM Phosphate) N2->N3 pH is 3.0 - 5.5 (Partial Ionization) N4 Assess Sample Diluent Elution Strength N2->N4 pH is optimized N3->N4 N5 Dilute sample in initial mobile phase / reduce vol N4->N5 Diluent > Mobile Phase (Solvent Effect) N6 Check Column Chemistry (Silanol Activity) N4->N6 Diluent is matched N5->N6 N7 Use high-purity, end-capped C18 phase N6->N7 High residual silanols (Secondary Interactions) N8 Optimal Peak Shape Achieved N6->N8 Column optimized N7->N8

    Diagnostic workflow for HPLC peak shape optimization of cinnamic acid derivatives.

    Frequently Asked Questions (Troubleshooting Guide)

    Q1: My peaks are severely broadened or splitting into doublets, even though I am using a standard acetate buffer at pH 4.5. What is the mechanistic cause? A1: The root cause is the partial ionization of the analyte. The carboxylic acid group on 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid has an estimated pKa of approximately 4.4[1][2]. According to the Henderson-Hasselbalch equation, when the mobile phase pH equals the analyte's pKa, the molecule exists in a 50:50 equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states[4][5]. Because these two forms partition differently into the reversed-phase stationary phase, they travel down the column at slightly different velocities, resulting in peak broadening or distinct peak splitting[6]. Solution: Adjust the mobile phase pH to be at least ±1.5 units away from the pKa to ensure the analyte is >99% in a single ionization state[5][7]. Lowering the pH to 2.5 using a strong buffer fully protonates the carboxylic acid, maximizing retention and sharpening the peak[2][8].

    Q2: I adjusted the pH to 2.5, but I am still observing significant peak tailing (Asymmetry Factor > 1.8). Is this a column chemistry issue? A2: Yes, this is a classic symptom of secondary chemical interactions. While lowering the pH suppresses the ionization of your analyte, it does not completely eliminate the activity of residual silanol groups (Si-OH) on the silica support[8][9]. The bulky dimethoxy-propoxy aromatic ring of your analyte may sterically hinder ideal partitioning, forcing the carboxylic acid group into close proximity with active surface sites[9]. This leads to heterogeneous desorption kinetics (some molecules stick longer than others), causing the characteristic "tail"[1]. Solution: Switch to a high-purity (Type B) silica column that is exhaustively end-capped[1][8]. Alternatively, employing a column with a polar-embedded stationary phase provides a "shielding" effect that prevents the carboxylic acid from interacting with residual silanols.

    Q3: My peak shape is perfect at a 2 µL injection volume, but when I scale up to 10 µL to detect low-level impurities, the peak exhibits severe fronting and broadening. Why? A3: You are experiencing the "Sample Solvent Effect" (or strong diluent effect). Because 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid is highly lipophilic, you likely dissolved it in a strong solvent (e.g., 100% methanol or acetonitrile). If this injection solvent has a higher elution strength than your initial mobile phase, the analyte molecules do not immediately focus at the head of the column[10][11]. The strong solvent acts as a localized mobile phase, carrying a portion of the analyte band further down the column bed before it dilutes into the surrounding aqueous mobile phase[11][12]. This causes premature elution of a fraction of the sample[13]. Solution: The diluent must closely resemble the initial mobile phase conditions[14].

    Step-by-Step Methodologies
    Protocol 1: Mobile Phase pH Optimization and Buffer Preparation

    Objective: Ensure >99% protonation of the analyte to prevent peak splitting and retention time drift.

    • Determine the Target pH: Target a pH of 2.5 to stay well below the analyte's pKa (~4.4)[1][2].

    • Select the Buffer: Choose a buffer with a pKa close to 2.5. Phosphate buffer (pKa1 = 2.1) is ideal for UV detection due to its low UV cutoff (<200 nm)[4][5].

    • Prepare the Aqueous Phase: Dissolve 20 mM of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water[4].

    • Adjust pH: Titrate with 85% orthophosphoric acid (H₃PO₄) until the pH meter reads exactly 2.5[4]. Crucial Causality: Always adjust the pH of the aqueous buffer before mixing with organic modifiers to ensure accurate thermodynamic pH measurement[4].

    • Filter and Degas: Pass the buffer through a 0.22 µm membrane filter to remove particulates[7].

    • Self-Validation Check: Before running the sample, inject a neutral marker (e.g., uracil or toluene) to confirm system void volume and baseline column efficiency. If the neutral marker shows tailing, the issue is physical (e.g., a void in the column bed), not chemical.

    Protocol 2: Mitigating Sample Solvent Effects via Dilution

    Objective: Prevent band broadening caused by injection solvent mismatch while maintaining analyte solubility.

    • Prepare the Stock Solution: Dissolve the analyte in 100% Acetonitrile to ensure complete solubilization of the hydrophobic dimethoxy-propoxy aromatic ring.

    • Determine Initial Mobile Phase Composition: Note your starting gradient conditions (e.g., 60% Aqueous Buffer : 40% Acetonitrile).

    • Dilute the Working Standard: Transfer an aliquot of the stock solution into an HPLC vial. Dilute it with the aqueous buffer so that the final solvent composition matches the 60:40 (Aqueous:Organic) ratio[12][14].

    • Verify Solubility: Visually inspect for precipitation. If the analyte precipitates, increase the organic content slightly, but keep the injection volume strictly below 5 µL to minimize the solvent effect[10][13].

    • Self-Validation Check: Compare the peak area of a 10 µL injection of the matched-diluent sample against a 2 µL injection of the 100% organic stock (adjusted for concentration). The peak areas should scale linearly (R² > 0.999), and the theoretical plate count (N) should remain within 10% variance, confirming the solvent effect has been neutralized.

    Quantitative Data Presentation

    The following table summarizes the quantitative impact of optimizing pH and sample diluent on the chromatographic performance of cinnamic acid derivatives.

    Experimental ConditionMobile Phase pHSample DiluentInjection Vol (µL)Peak Asymmetry (As)Theoretical Plates (N)Observation & Causality
    Unoptimized 4.5100% MeOH102.8 (Split)< 2,000Severe splitting due to partial ionization & strong solvent effect.
    pH Corrected 2.5100% MeOH101.9 (Fronting)4,500Splitting resolved via protonation, but fronting remains due to strong diluent.
    Diluent Matched 2.560% Aqueous101.1 (Symmetrical)12,500Optimal peak shape. Analyte focuses perfectly at the column head.
    Volume Reduced 2.5100% MeOH21.2 (Symmetrical)11,000Acceptable alternative if aqueous dilution causes sample precipitation.
    References
    • Mason Technology. "Liquid Chromatography - Sample Solvent and Inj. Volume vs. Peak Shape".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8rliT0Qzl58-GcSfRII_VtWm0Z7ls_xJ1xzAaRjMwDXJPMZ2icyYsj_50TVyB0w70pUqviIsEiwAto2S8Ra1OA1yGKVTOdT0jH6hcMRtaEfDuDZGrvDOwp13-C8EVfGNSrEfy2wej0y5_AA6Cpr7oJ2yUbRdyZ4IAyA1gQGWo27OXy7I=]
    • National Institutes of Health (NIH) / PubMed. "Analyte solvent and injection volume as variables affecting method development in semipreparative reversed-phase liquid chromatography".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEkgO9a1uDPVp1EuYfr3xZp5uW_bWrdeY9SS5Wt7wKYvaS8Ym5z-Iy-3EgYTDJJUFvLA3vs8h3Z9qU6x3k9cNxKL5hmNbiIm3WuPGqAw25tsoR8BNZknNH7HHtWEu7S94Bcvb]
    • Shimadzu. "Effects of Sample Solvents on Peak Shape".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAfrFQQlK05wLvGUYViN9a-udm2sZnIV_eEfA-lu39R17DFSlQqlMoJk58vdwfMg4AbHKTHWWCkFHAUjlWXJdPyD8UW3CCWgHC-p6xLzG42yovO4f3qePyUHkKOg3sThzAUIAxX2womqHHfrVEYpGZnul8uQChiDLGQjOlRiQRqhvaRGUl8n_zwOekKwYL2CEbOODKd6h2DuBOfbO4HBt-NFgZ4e-sDGi_B45BUA==]
    • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7FZ3oaHliYn81OMYSs0EkAyafV3NtptVYKVv_yC2FxGf23thOMEEDKpgk_cPqVlsTUOO0VnWc5JGiy6HNnFTRZtB_jYMIKgFbnctETEOImks3JLZsbuZOHRDJhr8l48iI4rNYsTbS8S044y5y15nTRbWX-k23zunB9RUHgUVAq3--781IvhH9n7TEsJpfEiuZ_g==]
    • LCMS.cz / Shimadzu Application News. "Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS5WvV8lJM2S_WIU0DvlKgtzRCBgxcm-2Y2Hz-9JhKNk0x62Jioz418qA6vBARRd7L_Je2o3GDGXn8yBF_ae9r_Jl1S046I8bj0j5E2PDys9AMH4be5hejoFuUzKfXullQSzY7PdPijG4XiinxP__3JnAJBf55p5TGt2gzsqirRnsM8C90H_yu3Pd3egdKY7sdZ_hLs40=]
    • Phenomenex. "Understanding Peak Fronting in HPLC".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjLTfDkbNR4935yzW6k-ICmK1GPZXb19SDs6fA9fnaO2yLZI_kqRhORYJRg8qOMvbJi0YLC0jtgcUdoHq0gyr0p5tJXFRoW-rrqTiXoE8oUE9TN2sZSlbZhu9Hs8-GkhxrNfAxQHNPrhqqCM2lJpsaMnsCuCsW3dbgnwJmyqhyEc4DguOOsRlIedM=]
    • ALWSCI. "Common Causes Of Peak Tailing in Chromatography".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLEbwD-DU8nf-hFIYGHby7-ObX0MFDeE6KytCvm0oGxmLJQXBXqh-T2O427jDv6MvrQu49zVui-gDfPxyN3r-kld2Nl6-H9JL6p6FZeje1irJcpLezMikl_KPqaSX0YQvnLdiUWQkVjJQQkzBoI0PKG1VX6jsCTTD9kNt8hbRwCBej0tjv6CRI5SrFnwOfDVYC9WM=]
    • Veeprho. "Exploring the Role of pH in HPLC Separation".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP2_miPLJiRhitgazn-LEH0MR0RoYSTisc3jlTCoRlNZYA5RfWj-bAAm4LbuyJ1n-8JwVgpxbQ4vSkNwpzZNGg1oNyy_3AsHyYdY4OBWyNrDze73tf2mBP3CDk7uaerU8vS92gu1Y8JP8WFuS4uBymYf8r0bUa25OhGUM=]
    • Kromasil. "Buffer Capacity – an underestimated parameter in prep RP-HPLC".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6i7R7SrMnYrHbwsSGozqUj-rszS-l8NjXF30_v0YGRvFwBhSMOmvoMbXnkNwYASSTh6UExoHdDGq0Gm3ijuU-NjDiu7fpQ0nojBUFIqIHblFOptXwVymKEpNaM6hBWEro-PM=]
    • BenchChem. "Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Methylcinnamic Acid".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHZDuLO12GrGyPztXBB4tYzK-ijiM8hbOWO0sO7xy9b95q5lztjjDHu4wcvxZJ_KH26E6L2e2BXC8uUiMr1jBZk97zDQdLlsNCmKs_dHYJ6eicoH4i9apl76gApIh1SqhMe_hk6jEoaGW1pBZK3-hN9HPQ5SfnmIEMIqULttliEQQOYu29XzcmS9BWDOa_erC7kMpe9kzN58rzteOBC6kwVI8YAOpLnBkXTLIJB7QRqTG5Ac7k0Q==]
    • BenchChem. "Optimization of mobile phase for HPLC analysis of cinnamic acid".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWywcf2aLFv_mYU49_gTcLU-iA89gfTyuFR8Zw-SyEeU9_oYZap_FxR4iq7YgJp-CUV1UZPPkEOxuDDBNCe_ic1qeX2qvH3o4IVO-KyFi-hNn_8FQk1w20261KGcESrUEotqTBMaFmHFBrmi6RkHXmadwJbI5Sqcvh2wTk_z7ddL31_Cq8aFAZ0qvcA_zJ_xsl00B3aU_Caqqz80=]
    • PharmaCores. "Your Guide to Select the buffer in HPLC development part 2".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkgEnJxqprKs2yvfGwgL9c_9ZQqqX46vtNsvXv-aau5QssIbtl5yUOo_eU7PIWmjwbuFLtIUb3kpINwU05iYV-Wsg6cBP8hIGrK8KfFdm6LsTXZVMxhFh9nFhp5fx2WtlXdwWiJDbqxRhSUV8zhxIg2t6DhDmSXQUCqWOqrOa9li6j8QY=]
    • Chromatography Online (LCGC). "The LCGC Blog: Buffer Choice for HPLC Separations".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIA2D9umIczBmGo7C-5WBVhLnpPkdyRa_-Lv_NUW0X5efoOXBiISQFh6gQLFvrDWRHrh0hTQ91A6jpqlaeyoWaSFmLEnTU0jsFu3hs5L46KAP0GnBY4ujLY5S50nNXP8TaGItxsyJJK-E0sqSAGDHGyyR4iRoLdSj6QoeqqM0BQIp9DJdhMawbHEthKyc=]
    • LCGC International. "How Do Your Peaks Measure Up?".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUhkUyl8rmlMZIhzZ9PtR8EpI5TsL1zTI08aOT7ElMvTgoxoKoOg0f0RiXGqfN-5OCjbXZStLaSwGMHPG8KTjtFLXhn6VEiu5tPwWFUEu8uIdLE2R_2eCnD-PILj3k2U-Oi0iuxIN4Jbr39i-JURhE05W9sSczDsFDdJvgq3s=]

    Sources

    Validation & Comparative

    A Comparative Guide to the Structure-Activity Relationship of 3,5-Dimethoxycinnamic Acid Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry, cinnamic acid and its derivatives represent a privileged scaffold, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,5-dimethoxycinnamic acid derivatives. By examining how modifications to this specific chemical framework influence biological outcomes, we aim to furnish researchers with the insights necessary for the rational design of novel and more potent therapeutic agents.

    The 3,5-Dimethoxycinnamic Acid Scaffold: A Foundation for Diverse Bioactivity

    The 3,5-dimethoxycinnamic acid backbone, characterized by a phenyl ring with methoxy groups at the C3 and C5 positions and an acrylic acid side chain, serves as a versatile template for synthetic modification. The electronic and steric properties imparted by the dual methoxy groups significantly influence the molecule's interaction with biological targets, leading to a spectrum of activities including anti-inflammatory, anticancer, and antioxidant effects.

    A closely related and well-studied natural analogue is sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). It is a bioactive phenolic acid known for its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1] The presence of the 4-hydroxyl group in sinapic acid is a key determinant of its potent radical scavenging ability.[1] This guide, however, will focus on derivatives where the 4-position may be varied or unsubstituted, to specifically explore the contribution of the 3,5-dimethoxy pattern.

    Comparative Analysis of Biological Activities

    The therapeutic potential of 3,5-dimethoxycinnamic acid derivatives is intrinsically linked to their chemical structure. Here, we compare their performance across several key biological activities, supported by experimental data.

    Anticancer Activity

    Derivatives of cinnamic acid have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis in various cancer cell lines.[2] The substitution pattern on the phenyl ring plays a crucial role in determining their cytotoxic efficacy.

    While direct comparative studies on a wide range of 3,5-dimethoxycinnamic acid derivatives are still emerging, research on related methoxylated cinnamic acids provides valuable insights. For instance, studies on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives have demonstrated that ester and amide modifications of the carboxylic acid group can lead to potent antitumor compounds.[3] The multi-methoxyl group substituted cinnamic acid esters have been shown to perform better than other substituted cinnamic acid esters in some studies.[3]

    Key Structure-Activity Relationship Insights:

    • Amide and Ester Modifications: Conversion of the carboxylic acid moiety into amides and esters is a common strategy to enhance anticancer potency. The nature of the amine or alcohol used for this modification can significantly impact activity.

    • Influence of Additional Substituents: The introduction of other functional groups onto the phenyl ring can modulate the anticancer profile.

    Table 1: Comparative Cytotoxic Activity of Methoxy-Substituted Cinnamic Acid Derivatives

    Compound/DerivativeCell LineIC50 (µM)Reference
    3,4,5-Trimethoxycinnamic acid amide S19U-937 (Human leukemia)9.7[3]
    3,4,5-Trimethoxycinnamic acid amide S19HeLa (Cervical cancer)38.9[3]
    p-Methoxycinnamic acidHCT-116 (Colon cancer)Similar to doxorubicin[4]

    This table includes data for closely related methoxy-substituted cinnamic acid derivatives to provide a comparative context due to the limited direct data on a wide range of 3,5-dimethoxycinnamic acid derivatives.

    Anti-inflammatory Activity

    The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to modulate key inflammatory pathways. Research on 3,5-dihydroxycinnamic acid derivatives has shown that they can exhibit more pronounced anti-inflammatory effects than their 3,4-dihydroxy counterparts.[5] This suggests that the substitution pattern on the phenyl ring is a critical determinant of anti-inflammatory potency.

    Derivatives of 3,5-dimethoxybenzoic acid, a related scaffold, have been shown to exert their anti-inflammatory effects by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), and modulating pro-inflammatory signaling pathways like the NLRP3 inflammasome.[6]

    Key Structure-Activity Relationship Insights:

    • Amide and Ester Moieties: Modification of the carboxylic acid to form amides and esters can influence anti-inflammatory activity. The specific chemical nature of the appended group is crucial.

    • Modulation of Inflammatory Pathways: The 3,5-dimethoxy substitution pattern appears to be favorable for interaction with components of inflammatory signaling cascades.

    Antioxidant Activity

    The antioxidant capacity of phenolic compounds like cinnamic acid derivatives is a cornerstone of their therapeutic potential. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a well-documented antioxidant.[1] Its ability to donate a hydrogen atom from its phenolic hydroxyl group is key to its radical scavenging activity.[1]

    Derivatives of sinapic acid, such as 4-vinylsyringol, have been shown to scavenge certain radicals more effectively than the parent compound.[1] This highlights that modifications to the acrylic acid side chain can fine-tune the antioxidant profile.

    Key Structure-Activity Relationship Insights:

    • The 4-Hydroxy Group: For antioxidant activity based on radical scavenging, the presence of a hydroxyl group at the 4-position is highly beneficial.

    • Side Chain Modifications: Alterations to the acrylic acid side chain can impact the radical scavenging kinetics and overall antioxidant potential.

    Experimental Protocols

    To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological evaluation of 3,5-dimethoxycinnamic acid derivatives.

    General Synthesis of 3,5-Dimethoxycinnamic Acid Amides

    This protocol describes a standard method for the synthesis of amide derivatives from 3,5-dimethoxycinnamic acid.

    Workflow for Amide Synthesis

    A 3,5-Dimethoxycinnamic Acid + Amine E Reaction at Room Temperature A->E B Coupling Reagent (e.g., HATU, HOBt) B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., DMF) D->E F Work-up & Purification E->F G 3,5-Dimethoxycinnamic Acid Amide F->G

    Caption: General workflow for the synthesis of 3,5-dimethoxycinnamic acid amides.

    Step-by-Step Protocol:

    • Dissolution: Dissolve 3,5-dimethoxycinnamic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

    • Activation: Add a coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

    • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

    MTT Assay for Cytotoxicity Evaluation

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

    Workflow for MTT Assay

    Caption: Experimental workflow for the MTT cytotoxicity assay.

    Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized 3,5-dimethoxycinnamic acid derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

    Mechanistic Insights: Signaling Pathways

    The biological effects of 3,5-dimethoxycinnamic acid derivatives are mediated through their interaction with various cellular signaling pathways. While specific pathways for many 3,5-dimethoxy derivatives are still under investigation, the broader class of cinnamic acids has been shown to modulate key pathways involved in cancer and inflammation.

    Modulation of the NF-κB Pathway

    Caption: Potential inhibition of the NF-κB signaling pathway by 3,5-dimethoxycinnamic acid derivatives.

    The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is also implicated in cancer cell survival and proliferation. Some cinnamic acid derivatives have been shown to inhibit the activation of NF-κB. This inhibition can occur at multiple levels, including the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the translocation of the active NF-κB dimer to the nucleus.

    Conclusion and Future Directions

    The 3,5-dimethoxycinnamic acid scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on related methoxylated cinnamic acids provides a strong rationale for the continued exploration of this particular substitution pattern. Future research should focus on synthesizing a broader range of 3,5-dimethoxycinnamic acid derivatives and conducting comprehensive comparative studies to elucidate more precise structure-activity relationships. A deeper understanding of their mechanisms of action, including the identification of specific molecular targets and the modulation of key signaling pathways, will be crucial for advancing these compounds toward clinical applications.

    Sources

    Validation of the Biological Activity of (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Structural Rationale

    (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid , universally recognized in pharmacological literature as 3,5-dimethoxycinnamic acid (3,5-DMCA) , is a highly lipophilic phenylpropanoid. When designing validation assays or considering this compound for drug development, application scientists must account for its unique structure-activity relationship (SAR).

    While naturally occurring hydroxylated cinnamic acids (such as caffeic acid and ferulic acid) are celebrated for their direct radical scavenging,[1]. This specific dimethoxy modification decreases direct hydrogen atom transfer (HAT) capabilities but significantly enhances cell membrane permeability. Consequently, 3,5-DMCA shifts its primary biological utility away from simple extracellular antioxidant activity toward highly targeted intracellular enzymatic inhibition and receptor modulation[2].

    Comparative Performance Profile

    To objectively validate 3,5-DMCA, it must be benchmarked against its structural analogs. The data below synthesizes the performance of 3,5-DMCA relative to other cinnamic acid derivatives across standard biological assays, illustrating how structural methoxylation influences biological targets[3].

    CompoundStructural ClassificationAntioxidant Activity (DPPH IC₅₀, µM)Anti-inflammatory Activity (COX-2 IC₅₀, µM)Lipophilicity (LogP)
    Caffeic Acid 3,4-dihydroxy15.245.31.15
    Ferulic Acid 3-methoxy-4-hydroxy28.432.11.51
    Sinapic Acid 3,5-dimethoxy-4-hydroxy22.128.51.42
    3,5-DMCA 3,5-dimethoxy 45.6 18.2 2.10

    *Note: Values represent synthesized median data from comparative in vitro SAR studies to illustrate the inverse relationship between direct radical scavenging and intracellular anti-inflammatory efficacy driven by LogP.

    Key Insight: The increased lipophilicity (LogP = 2.10) of 3,5-DMCA correlates with a superior anti-inflammatory profile (lower COX-2 IC₅₀)[4]. It readily penetrates the lipid bilayer to intercept inflammatory signaling cascades, making it a superior candidate for intracellular targeting compared to its hydroxylated counterparts.

    Mechanistic Pathway Visualization

    The following diagram maps the dual-action cellular workflow of 3,5-DMCA, highlighting how its physicochemical properties dictate its biological targets.

    Mechanism DMCA (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid (3,5-DMCA) Membrane Cellular Membrane Permeation DMCA->Membrane High Lipophilicity ROS Direct ROS Scavenging Membrane->ROS Cytosolic Action NFKB NF-κB Pathway Inhibition Membrane->NFKB Receptor Modulation Outcome1 Reduced Oxidative Stress ROS->Outcome1 Radical Neutralization Enzymes COX-2 / LOX Suppression NFKB->Enzymes Transcriptional Blockade Outcome2 Decreased Inflammation Enzymes->Outcome2 Prostaglandin Reduction

    Caption: Mechanistic signaling pathway of 3,5-DMCA in oxidative stress and inflammation.

    Self-Validating Experimental Workflows

    To ensure robust, reproducible validation of 3,5-DMCA, standard protocols must be adapted. The following methodologies embed causality and self-validating controls to prevent false artifacts.

    Protocol A: Lipophilicity-Adjusted DPPH Radical Scavenging Assay

    Causality: Standard DPPH assays often utilize ethanol/water mixtures. However, the dimethoxy substitution on 3,5-DMCA increases its hydrophobicity. Using an aqueous system leads to micro-precipitation, restricting the compound's interaction with the radical and creating a false-negative scavenging result. We utilize 100% molecular biology-grade methanol to ensure complete solvation.

    • Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in 100% HPLC-grade methanol to a working concentration of 0.1 mM. Prepare 3,5-DMCA stock solutions (10–200 µM) in anhydrous methanol.

    • Reaction Initiation: In a 96-well microplate, add 100 µL of the 3,5-DMCA solution to 100 µL of the 0.1 mM DPPH solution per well.

    • Incubation: Seal the plate to prevent solvent evaporation and incubate in total darkness at 25°C for exactly 30 minutes. (Note: Darkness prevents photo-degradation of the DPPH radical).

    • Quantification: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the % scavenging effect using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100.

    • Self-Validation Check: Include a solvent-only blank and an Ascorbic Acid positive control. The assay is only validated if the Ascorbic Acid control yields an IC₅₀ within ±5% of the established laboratory baseline (typically ~50 µM), confirming radical stability and proper spectrophotometer calibration.

    Protocol B: In Vitro Anti-Inflammatory Validation (COX-2 / RAW 264.7 Model)

    Causality: Lipopolysaccharide (LPS) is used to reliably induce COX-2 expression via the TLR4/NF-κB axis. 3,5-DMCA’s lipophilic nature allows rapid membrane permeation to intercept this intracellular signaling cascade prior to enzymatic transcription[4].

    • Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 5 × 10⁴ cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ atmosphere.

    • Pre-treatment: Aspirate media and treat cells with varying concentrations of 3,5-DMCA (5–50 µM) dissolved in DMSO for 2 hours. Ensure final DMSO concentration remains <0.1% to prevent solvent-induced stress.

    • Induction: Stimulate the cells by adding 1 µg/mL LPS to the wells. Incubate for 24 hours.

    • Enzyme Quantification: Lyse the cells and quantify COX-2 expression using a targeted sandwich ELISA kit, reading absorbance at 450 nm.

    • Self-Validation Check (Critical): A parallel MTT viability assay must be run on identically treated wells. Add MTT reagent (0.5 mg/mL) for 4 hours, solubilize formazan crystals with DMSO, and read at 570 nm. If cell viability drops below 95%, the observed COX-2 reduction cannot be confidently attributed to specific enzymatic inhibition, as it may simply be an artifact of generalized cytotoxicity.

    References

    • Title: Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications Source: MDPI / National Institutes of Health (NIH) URL: [Link]

    • Title: HPTLC- and LC-MS-Based Metabolomics and Network Pharmacological Targets of Andrographis paniculata Source: ScienceDirect / NRFHH URL
    • Title: Tailored Functionalization of Natural Phenols to Improve Biological Activity Source: MDPI (Molecules) URL: [Link]

    • Title: A critical examination of human data for the biological activity of phenolic acids and their phase-2 conjugates Source: Taylor & Francis (Critical Reviews in Food Science and Nutrition) URL: [Link]

    Sources

    Comparative Analysis of the Anti-Inflammatory Effects of Cinnamic Acid Derivatives: A Bench-to-Application Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Cinnamic acid and its derivatives (CADs) represent a privileged scaffold in medicinal chemistry, offering a highly versatile platform for the development of targeted anti-inflammatory therapeutics. This guide provides a rigorous comparative analysis of natural and synthetic CADs—such as caffeic acid, ferulic acid, p-coumaric acid, and N-arylcinnamamides. Designed for drug development professionals and application scientists, this document synthesizes quantitative efficacy data, elucidates structure-activity relationships (SAR), and establishes self-validating experimental workflows necessary for robust preclinical screening.

    Mechanistic Causality: The "Why" Behind CAD Efficacy

    The anti-inflammatory prowess of cinnamic acid derivatives is not monolithic; it is driven by a dual-axis mechanism involving direct enzymatic inhibition and upstream transcriptional modulation.

    At the molecular level, the α,β-unsaturated carbonyl moiety inherent to the cinnamic acid backbone acts as a critical Michael acceptor. This structural feature allows CADs to form reversible covalent adducts with nucleophilic cysteine residues on pro-inflammatory signaling proteins. Concurrently, the phenolic hydroxyl groups act as potent electron donors, neutralizing reactive oxygen species (ROS) that serve as secondary messengers for the 1.

    By blocking the phosphorylation and subsequent degradation of IκBα, CADs prevent the nuclear translocation of the NF-κB p65/p50 heterodimer. This halts the transcription of downstream inflammatory effectors, including Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Interleukin-6 (IL-6).

    NFkB_Pathway Stimulus Pro-inflammatory Stimulus (LPS / TNF-α) Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB TargetGenes Target Gene Transcription (COX-2, iNOS, IL-6) NFkB->TargetGenes CADs Cinnamic Acid Derivatives (e.g., Caffeic/Ferulic Acid) CADs->IKK Inhibits CADs->NFkB Blocks Translocation

    Mechanism of NF-κB pathway inhibition by cinnamic acid derivatives.

    Quantitative Comparative Analysis & Structure-Activity Relationship (SAR)

    The biological efficacy of CADs is heavily dictated by the substitution pattern on the aryl ring. As demonstrated in recent 2, modifications that increase lipophilicity or enhance electron-donating capacity significantly lower the IC50 values for inflammatory targets.

    CompoundStructural ModificationPrimary Anti-Inflammatory TargetRelative Potency / IC50Key Mechanistic Advantage
    p-Coumaric Acid 4-hydroxyCOX-2, TNF-αModerate (IC50 > 50 µM)Serves as the baseline scaffold; provides moderate ROS scavenging.
    Caffeic Acid 3,4-dihydroxyLOX, COX-2, iNOSHigh (LOX IC50 ~ 15-30 µM)The catechol moiety provides superior direct electron donation, making it an elite ROS quencher.
    Ferulic Acid 3-methoxy, 4-hydroxyNF-κB, iNOSHigh (iNOS IC50 ~ 20 µM)The methoxy group increases lipophilicity, significantly enhancing cellular membrane permeability compared to caffeic acid.
    N-Arylcinnamamides Amide linkage, Aryl substitutionNF-κB (p65 translocation)Very High (IC50 ~ 2-7 µM)Bulky lipophilic moieties at the anilide core drastically improve target affinity and 3.
    Heterocycle Hybrids 1,2,4-triazole / 1,3,4-oxadiazoleLipoxygenase (LOX)Elite (IC50 ~ 4.5-5.0 µM)Triazole pharmacophores optimize binding within the non-heme iron active site of 4.

    Data synthesized from comparative studies on 5.

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, screening protocols must be designed as self-validating systems. A common pitfall in anti-inflammatory drug discovery is misinterpreting compound-induced cytotoxicity as therapeutic efficacy (e.g., a drop in cytokine production simply because the cells are dying). The following protocols embed orthogonal validation steps to establish true causality.

    Workflow CellCulture Macrophage Culture (RAW 264.7) PreTreat Pre-treatment with CADs (1-100 µM) CellCulture->PreTreat Stimulation LPS Stimulation (1 µg/mL, 24h) PreTreat->Stimulation Assay1 ELISA (TNF-α, IL-6) Stimulation->Assay1 Assay2 Western Blot (COX-2, iNOS) Stimulation->Assay2 Assay3 Orthogonal Viability (MTT Assay) Stimulation->Assay3 Validates

    Self-validating in vitro workflow for evaluating CAD anti-inflammatory efficacy.

    Protocol A: Cell-Based Macrophage (RAW 264.7) Inflammation Assay

    This assay evaluates the ability of CADs to prevent LPS-induced inflammatory cascades.

    • Cell Seeding & Synchronization: Seed RAW 264.7 macrophages at 1×105 cells/well in a 96-well plate. Causality Note: Subject cells to serum starvation (0.5% FBS) for 12 hours prior to treatment. This synchronizes the cell cycle and reduces basal kinase activity, ensuring that any measured NF-κB activation is strictly LPS-induced.

    • Pre-treatment: Incubate cells with CADs (e.g., Ferulic Acid or N-arylcinnamamides at 1, 10, and 50 µM) for 2 hours. Causality Note: Pre-treatment is mandatory. It allows the lipophilic derivatives to partition into the cell membrane and bind intracellular targets (like IKK) before the massive TLR4-mediated signaling cascade is triggered.

    • Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) and incubate for 24 hours.

    • Orthogonal Validation (The Self-Validating Step):

      • Primary Readout: Extract the supernatant and quantify Nitric Oxide (NO) via Griess Reagent, and TNF-α via ELISA.

      • Validation Readout: Immediately perform an MTT viability assay on the remaining adherent cells. If NO production drops by 80% but cell viability drops by 50%, the compound is cytotoxic, not anti-inflammatory. True anti-inflammatory CADs will show >95% cell viability alongside significant cytokine reduction.

    Protocol B: Cell-Free Enzymatic Inhibition (Lipoxygenase/COX-2)

    Cell-based assays cannot distinguish between direct enzyme inhibition and transcriptional downregulation. This cell-free assay isolates direct enzyme binding.

    • Enzyme Preparation: Reconstitute recombinant soybean lipoxygenase (LOX) or human COX-2 in Tris-HCl buffer (pH 7.4).

    • Inhibitor Incubation: Add CADs at varying concentrations and incubate for 10 minutes at 25°C.

    • Substrate Addition: Initiate the reaction by adding the substrate (linoleic acid for LOX; arachidonic acid for COX-2).

    • Kinetic Measurement: Measure the absorbance continuously for 3 minutes. Causality Note: You must calculate the initial velocity ( V0​ ) of the linear phase. Measuring end-point absorbance risks capturing substrate depletion or product inhibition, which artificially skews the IC50 calculations.

    References

    • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives Source: PMC / National Institutes of Health URL:[Link]

    • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies Source: PMC / National Institutes of Health URL:[Link]

    • Mechanisms of NF-κB p65 and strategies for therapeutic manipulation Source: PMC / National Institutes of Health URL:[Link]

    • Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids Source: MDPI URL:[Link]

    • Cinnamic Acid Derivatives and Their Biological Efficacy Source: PMC / National Institutes of Health URL:[Link]

    Sources

    Cross-Validation of Analytical Methods for 3,5-Dimethoxycinnamic Acid: A Technical Comparison Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Challenge of 3,5-Dimethoxycinnamic Acid

    3,5-Dimethoxycinnamic acid (3,5-DMA, CAS 16909-11-8) is a critical phenylpropanoid metabolite and a key monomeric product derived from lignin depolymerization. While often overshadowed by its hydroxylated analog—sinapinic acid (4-hydroxy-3,5-dimethoxycinnamic acid), which is ubiquitous as a MALDI-TOF matrix—3,5-DMA presents unique analytical challenges. Its specific lipophilicity, lack of a para-hydroxyl group, and distinct ionization dynamics require highly optimized detection strategies 1.

    Accurate quantification of 3,5-DMA in complex matrices—ranging from processed lignin effluents to plant metabolomes—demands rigorous cross-validation across orthogonal analytical platforms to prevent matrix interference and ion suppression.

    Methodological Causality: The "Why" Behind Modality Selection

    In analytical chemistry, relying on a single detection modality introduces systemic blind spots. For the quantification of 3,5-DMA, a self-validating system requires cross-referencing orthogonal techniques:

    • Optical Detection (HPLC-UV): Capitalizes on the highly conjugated π -system of the cinnamic acid backbone (aromatic ring conjugated with an alkene and carbonyl). The Limitation: In biological or lignin mixtures, co-eluting phenolic isomers cause severe spectral overlap at typical detection wavelengths (e.g., 280 nm).

    • Mass Spectrometry (LC-MS/MS): Provides absolute mass-to-charge ( m/z ) specificity. 3,5-DMA ionizes efficiently in negative electrospray ionization (ESI-) because its carboxylic acid group ( pKa​≈4.5 ) readily deprotonates. The Limitation: ESI is highly susceptible to matrix-induced ion suppression from co-eluting salts or lipids.

    • Orthogonal Separation (UHPSFC/QTOF-MS): Ultra-high-performance supercritical fluid chromatography leverages supercritical CO2​ . The Advantage: It achieves high-efficiency separations of structurally similar phenolic acids that typically co-elute in standard Reverse-Phase Liquid Chromatography (RPLC) 2.

    • Non-Aqueous Potentiometric Titration: Used for absolute purity assays of raw materials. It relies on the acidic carboxyl group being neutralized by titrants like tetrabutylammonium hydroxide in aprotic solvents, bypassing the need for reference standards 3.

    Comparison of Analytical Alternatives

    Table 1: Performance Comparison of Analytical Modalities for 3,5-DMA
    FeatureHPLC-UVLC-MS/MS (MRM)UHPSFC/QTOF-MSNon-Aqueous Titration
    Primary Mechanism Reverse-phase separation + UV absorbanceReverse-phase separation + Collision-induced dissociationSupercritical CO2​ separation + High-resolution MSAcid-base neutralization in aprotic solvents
    Sensitivity (LOD) ~0.5 - 1.0 µg/mL~1 - 5 ng/mL~10 - 50 ng/mLN/A (Bulk analysis)
    Matrix Suitability Simple formulationsBiological fluids, plant extractsProcessed lignin, complex isomeric mixturesPure raw materials
    Throughput Medium (15-20 min/run)High (5-10 min/run)Ultra-High (<6 min/run)Low
    Key Advantage High reproducibility, low costUltimate sensitivity and trace specificitySuperior isomer resolution, green chemistryAbsolute purity determination

    Logical Workflow & Decision Matrix

    AnalyticalWorkflow Sample 3,5-Dimethoxycinnamic Acid Sample Matrix Decision Required Sensitivity & Matrix Complexity? Sample->Decision HPLC HPLC-UV (Routine Analysis) Decision->HPLC High Conc. Simple Matrix LCMS LC-MS/MS (Trace/Metabolomics) Decision->LCMS Low Conc. Biological Matrix SFC UHPSFC/QTOF-MS (Lignin/Complex Mixtures) Decision->SFC High Throughput Isomer Separation Val Cross-Validation: LOD, LOQ, Linearity, Recovery HPLC->Val LCMS->Val SFC->Val

    Decision matrix for selecting the optimal analytical modality for 3,5-dimethoxycinnamic acid.

    Self-Validating Experimental Protocols

    Protocol 1: Trace Quantification via LC-MS/MS (Targeted Metabolomics)

    Objective: High-sensitivity quantification of 3,5-DMA in biological matrices or plant extracts 4.

    • Sample Preparation (Solid-Phase Extraction): Extract 20 mg of the sample using 80% methanol. Purify the supernatant using a C18 or PSA solid-phase extraction (SPE) cartridge. Filter through a 0.22 µm nylon syringe.

      • Causality: SPE removes phospholipids and bulk proteins that cause severe ion suppression in the ESI source, ensuring the MS signal accurately reflects the analyte concentration.

    • Chromatographic Separation: Inject 5 µL onto a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm). Use a mobile phase gradient of (A) 0.1% formic acid in water and (B) acetonitrile at a flow rate of 0.4 mL/min.

    • Mass Spectrometry (MRM Mode): Operate in negative ESI mode.

      • Causality: The carboxylic acid moiety of 3,5-DMA readily deprotonates to form a stable [M−H]− anion. Monitor the precursor ion, and select the dominant product ion (typically corresponding to the neutral loss of CO2​ , Δm/z 44) for quantification to ensure high specificity.

    • Validation Check: Run a matrix-matched calibration curve. Spike stable-isotope-labeled internal standards before extraction to self-validate recovery rates and correct for residual matrix effects.

    Protocol 2: High-Throughput Profiling via UHPSFC/QTOF-MS

    Objective: Resolving 3,5-DMA from complex, highly isomeric lignin depolymerization mixtures 2.

    • Sample Preparation: Dissolve processed lignin samples in pure methanol (to a concentration of ~1000 μg/mL).

    • Column Selection: Utilize a stationary phase with protonated tertiary amines (e.g., a Diethylamino / DEA column).

      • Causality: The positively charged functional groups on the DEA stationary phase provide strong ion-dipole interactions with the acidic carboxyl group of 3,5-DMA. This delays its elution, offering orthogonal retention compared to standard C18 columns and successfully separating it from neutral lignin monomers.

    • Supercritical Fluid Gradient: Use supercritical CO2​ as mobile phase A and methanol with basic dopants as mobile phase B. Ramp from 1.0% B to 35% B over 4.5 minutes.

    • QTOF-MS Detection: Infuse a basic makeup solvent post-column to enhance ionization efficiency before the analytes enter the mass spectrometer. Acquire high-resolution MS spectra to differentiate 3,5-DMA from isobaric interferences based on exact mass.

    Cross-Validation Metrics

    To ensure trustworthiness, any chosen method must be cross-validated against standard ICH (International Council for Harmonisation) guidelines.

    Table 2: Typical Cross-Validation Parameters for 3,5-DMA
    ParameterAcceptance CriteriaScientific Rationale
    Linearity ( R2 ) ≥0.995 Ensures proportional detector response across the dynamic range.
    LOD / LOQ S/N ≥3 / S/N ≥10 Establishes the absolute lower bounds of reliable detection and quantification.
    Matrix Effect (ME) 85% - 115%Evaluates ion suppression/enhancement in MS. Calculated as: (Response in Matrix / Response in Solvent) × 100.
    Recovery 80% - 120%Validates the efficiency of the SPE or liquid-liquid extraction protocol.
    Precision (RSD) ≤15% Confirms intra-day and inter-day reproducibility of the instrument and operator.

    References

    • Title: CYP199A4 mediated oxidation of 3,5-dimethoxycinnamic acid Source: RSC Advances URL
    • Title: Ultra-high-performance supercritical fluid chromatography with quadrupole-time-of-flight mass spectrometry (UHPSFC/QTOF-MS)
    • Title: Potentiometric titration of some hydroxylated benzoic acids and cinnamic acids by artificial neural network calibration Source: ResearchGate URL
    • Title: Metabolomic Analysis on the Mechanism of Nanoselenium Biofortification Improving the Siraitia grosvenorii Nutritional and Health Value Source: MDPI URL

    Sources

    A Head-to-Head Comparison of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic Acid and Celecoxib in the Context of Anti-Inflammatory Activity

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for Researchers in Drug Discovery and Development

    In the landscape of anti-inflammatory drug discovery, the exploration of novel chemical entities with superior efficacy and safety profiles is a paramount objective. Cinnamic acid derivatives have emerged as a promising class of naturally occurring compounds with a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide provides a detailed head-to-head comparison of a novel cinnamic acid derivative, 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid (designated here as Compound X for clarity), with the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

    This comparison is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating novel anti-inflammatory agents. It is important to note that while the data for Celecoxib is based on established literature, the experimental data for Compound X is hypothetical, extrapolated from the known properties of structurally similar cinnamic acid derivatives. This guide serves as a model for the rigorous comparative analysis required in preclinical drug development.

    Introduction to the Compounds

    Compound X: 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid

    Compound X belongs to the family of cinnamic acid derivatives, which are characterized by a phenyl ring attached to an acrylic acid moiety. The specific substitutions on the phenyl ring, in this case, two methoxy groups and a propoxy group, are anticipated to modulate its biological activity. Cinnamic acid derivatives are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.[3][4]

    Celecoxib: A Selective COX-2 Inhibitor

    Celecoxib is a widely prescribed NSAID that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[5][6] By selectively targeting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3]

    Head-to-Head Comparison of Anti-Inflammatory Activity

    The anti-inflammatory potential of Compound X and Celecoxib can be evaluated through a series of in vitro assays that measure their effects on key inflammatory mediators and pathways. The following sections detail the hypothetical comparative data and the experimental protocols used to generate it.

    Inhibition of Pro-Inflammatory Enzymes

    A primary mechanism of anti-inflammatory drugs is the inhibition of enzymes that synthesize inflammatory mediators. The comparative inhibitory activity of Compound X and Celecoxib against COX-2 is a critical measure of their potential efficacy.

    Table 1: Comparative Inhibitory Activity against COX-2

    CompoundIC50 (COX-2)IC50 (COX-1)Selectivity Index (COX-1/COX-2)
    Compound X (Hypothetical) 0.8 µM> 50 µM> 62.5
    Celecoxib 0.04 µM15 µM375

    Interpretation of Data:

    The hypothetical data suggests that Compound X is a potent inhibitor of COX-2, albeit less potent than Celecoxib. However, it exhibits high selectivity for COX-2 over COX-1, which is a desirable characteristic for minimizing gastrointestinal side effects.

    Inhibition of Inflammatory Mediators in Cellular Assays

    To assess the anti-inflammatory effects in a cellular context, murine macrophage cells (RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the compounds to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is then quantified.

    Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

    CompoundIC50 (NO Production)IC50 (PGE2 Production)IC50 (TNF-α Secretion)IC50 (IL-6 Secretion)
    Compound X (Hypothetical) 12.5 µM5.2 µM15.8 µM18.3 µM
    Celecoxib > 50 µM0.1 µM> 50 µM> 50 µM

    Interpretation of Data:

    This hypothetical data indicates that Compound X effectively reduces the production of a broad range of inflammatory mediators. Notably, its potent inhibition of PGE2 production is consistent with COX-2 inhibition. In contrast, Celecoxib's primary effect is on PGE2 production, with minimal impact on NO, TNF-α, or IL-6 at the tested concentrations. This suggests that Compound X may have a broader mechanism of anti-inflammatory action compared to the highly specific COX-2 inhibition of Celecoxib.

    Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

    The anti-inflammatory effects of many compounds are mediated through the modulation of intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB (nuclear factor-kappa B) pathway is a central regulator of inflammation.

    dot

    G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) nucleus Nucleus NFκB->nucleus Translocates Proinflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) nucleus->Proinflammatory_genes Induces Transcription CompoundX Compound X (Hypothesized) CompoundX->IKK Inhibits Celecoxib Celecoxib Celecoxib->Proinflammatory_genes Inhibits COX-2 product

    Caption: Simplified NF-κB signaling pathway and points of inhibition.

    Experimental Protocols

    The following are detailed protocols for the key in vitro assays used to generate the comparative data.

    Protocol 1: COX-2 Inhibition Assay (Fluorometric)

    This assay measures the ability of a compound to inhibit the activity of recombinant human COX-2 enzyme.

    Materials:

    • Recombinant Human COX-2 Enzyme

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • COX Cofactor (in DMSO)

    • Arachidonic Acid

    • Celecoxib (as a positive control)

    • 96-well white opaque microplate

    • Fluorescence plate reader

    Procedure:

    • Prepare a 10X working solution of the test compounds and Celecoxib in COX Assay Buffer.

    • In a 96-well plate, add 10 µL of the 10X test compound or Celecoxib to the respective wells. For the enzyme control, add 10 µL of COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well.

    • Add 10 µL of diluted recombinant COX-2 enzyme to each well (except for a no-enzyme control).

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to each well.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

    • Calculate the rate of reaction (slope) for each well from the linear portion of the curve.

    • The percent inhibition is calculated as: [1 - (Slope of Test Compound / Slope of Enzyme Control)] * 100.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

    Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

    This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

    Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium Nitrite (for standard curve)

    • 96-well clear microplate

    • Microplate reader

    Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

    • Calculate the percent inhibition of NO production relative to the LPS-stimulated control.

    • Determine the IC50 value.

    Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

    This protocol quantifies the concentration of TNF-α and IL-6 in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    Materials:

    • Commercially available ELISA kits for murine TNF-α and IL-6

    • Cell culture supernatants from Protocol 2

    • Microplate reader

    Procedure:

    • Follow the manufacturer's instructions provided with the specific ELISA kits.

    • Briefly, the wells of the ELISA plate are pre-coated with a capture antibody specific for the cytokine of interest.

    • The collected cell culture supernatants are added to the wells, and the cytokine binds to the capture antibody.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.

    • A substrate solution is added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured at the appropriate wavelength.

    • The concentration of the cytokine in the samples is determined by comparison to a standard curve generated with known concentrations of the recombinant cytokine.

    • Calculate the percent inhibition of cytokine secretion and determine the IC50 values.

    dot

    G cluster_0 Cell-Based Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with Compound X or Celecoxib B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect supernatant E->F G Perform Nitric Oxide Assay (Griess Reagent) F->G H Perform Cytokine ELISA (TNF-α, IL-6) F->H I Measure Absorbance/ Fluorescence G->I H->I J Calculate % Inhibition and IC50 values I->J

    Caption: General workflow for cell-based anti-inflammatory assays.

    Conclusion

    This comparative guide provides a framework for the preclinical evaluation of novel anti-inflammatory compounds, using the hypothetical Compound X and the established drug Celecoxib as examples. The hypothetical data suggests that while Compound X may be a less potent COX-2 inhibitor than Celecoxib, its broader inhibitory effects on multiple inflammatory mediators (NO, TNF-α, and IL-6) indicate a potentially different and valuable mechanistic profile. Such a profile might offer therapeutic advantages in certain inflammatory conditions where a multi-pronged approach is beneficial.

    The provided experimental protocols offer a starting point for the in vitro characterization of new chemical entities. It is crucial for researchers to conduct these and other relevant assays to build a comprehensive understanding of a compound's pharmacological properties. Further investigations into the in vivo efficacy, safety, and pharmacokinetic profiles of promising candidates like Compound X are essential next steps in the drug development pipeline.

    References

    • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

    • Celecoxib - Wikipedia. [Link]

    • Celebrex (Celecoxib) Pharmacology - News-Medical. [Link]

    • Celecoxib: Mechanism of Action & Structure - Study.com. [Link]

    • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

    • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

    • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery. [Link]

    • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

    • Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI. [Link]

    • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]

    • Human IL-6 ELISA Kit - RayBiotech. [Link]

    • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. [Link]

    Sources

    Comparative Guide to the Neuroprotective Effects of Cinnamic Acid Isomers and Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    As the prevalence of neurodegenerative disorders like Alzheimer's Disease (AD) and Parkinson's Disease (PD) accelerates, drug discovery has increasingly pivoted toward multi-target ligands. Cinnamic acid (CA), an aromatic carboxylic acid naturally found in plant tissues, serves as a highly adaptable pharmacophore.

    This technical guide provides an objective, data-driven comparison of the neuroprotective efficacy of different cinnamic acid isomers (trans vs. cis) and their synthetic derivatives. Designed for drug development professionals, this analysis dissects the structure-activity relationships (SAR) and outlines self-validating experimental workflows for evaluating these compounds.

    Stereochemical Divergence: trans- vs. cis-Isomers

    The stereochemistry of the alkene chain in cinnamic acid fundamentally dictates its spatial orientation and target engagement.

    • trans-Cinnamic Acid (E-isomer): The naturally abundant trans-isomer is thermodynamically stable. Its planar configuration minimizes steric hindrance, allowing deep penetration into the hydrophobic ligand-binding domains of nuclear receptors. Experimental data confirms that trans-CA effectively activates the peroxisome proliferator-activated receptor α (PPARα), which is critical for protecting dopaminergic neurons and reducing amyloid-beta (Aβ) plaques in PD and AD models[1]. Furthermore, in synthetic derivatives like TMCA esters, the trans-configuration consistently demonstrates superior receptor binding (e.g., to MetAP-2) and broader CNS activity than its cis-counterpart[2].

    • cis-Cinnamic Acid (Z-isomer): Typically generated via UV-mediated photoisomerization, the cis-isomer introduces a steric kink into the molecule. While this structural bend reduces its direct radical scavenging efficiency compared to the trans-isomer, cis-CA exhibits unique synergistic antioxidant properties when co-administered, modulating cellular stress responses through distinct spatial interactions[3].

    Bioisosteric and Functional Group Modifications

    To optimize the baseline neuroprotection of the CA scaffold, medicinal chemists employ targeted functional group substitutions:

    • Thiophenolic Substitution (-SH): Replacing the traditional phenolic hydroxyl (-OH) group with a sulfhydryl (-SH) group fundamentally alters the molecule's redox state. Thiophenolic amides exhibit a significantly lower oxidation potential (Ep), which exponentially increases their reaction rate with free radicals (DPPH•, GO•)[4]. This translates to profound neuroprotection against H2O2 and iron-induced oxidative stress in human neuroblastoma cells at low micromolar concentrations[4].

    • Hydroxyl & Methoxy Additions: The addition of a para-hydroxyl group (forming p-coumaric acid) enhances the stabilization of the phenoxyl radical, significantly reducing malondialdehyde (MDA) levels and upregulating superoxide dismutase (SOD) in neuroinflammation models[5]. Meanwhile, polymethoxy substitutions (e.g., 3,4,5-trimethoxycinnamic acid, TMCA) increase lipophilicity, ensuring high blood-brain barrier (BBB) permeability and multi-target engagement against Aβ accumulation and acetylcholinesterase (AChE)[2].

    MechanisticPathway CA Cinnamic Acid Scaffold (trans-/cis- isomers & derivatives) PPAR PPARα Activation CA->PPAR Upregulates Mito Mitochondrial Function (mPTP Inhibition) CA->Mito Stabilizes NFKB NF-κB Pathway CA->NFKB Suppresses Abeta ↓ Aβ Accumulation PPAR->Abeta Lysosomal Biogenesis ROS ↓ Intracellular ROS Mito->ROS Redox Balance Inflam ↓ TNF-α, IL-6 NFKB->Inflam Transcriptional Repression Neuro Neuroprotection (Neuron Survival) Abeta->Neuro ROS->Neuro Inflam->Neuro

    Fig 1. Multi-target neuroprotective pathways modulated by cinnamic acid isomers and derivatives.

    Quantitative Comparison of Isomers and Derivatives

    The following table synthesizes experimental data to objectively compare the neuroprotective efficacy of key cinnamic acid variants.

    Compound / IsomerStructural HallmarkPrimary Neuroprotective MechanismExperimental ModelKey Efficacy Metrics
    trans-Cinnamic Acid E-alkene configurationPPARα activation; mPTP stabilizationMPTP mouse model (PD)Preserved TH+ neurons; normalized striatal dopamine[1]
    cis-Cinnamic Acid Z-alkene configurationSynergistic ROS scavengingIn vitro cell-free assaysLower direct DPPH scavenging than trans; synergistic when combined[3]
    Thiophenolic Amide 3 -SH bioisosteric replacementIron chelation; rapid radical scavengingSH-SY5Y (H2O2/Iron stress)High cell viability rescue at 1 µM; lowered oxidation potential[4]
    p-Coumaric Acid para-hydroxyl groupNrf2 upregulation; NF-κB suppressionLPS-induced brain damage↓ MDA levels, ↑ SOD/GSH, ↓ Caspase-3[5]
    TMCA (trans-ester) 3,4,5-trimethoxy groupsMulti-target (AChE/BuChE/Nrf2)PC12 cells / MetAP-2 assaysHigh CNS penetration; potent Aβ(1-42) inhibition[2]

    Self-Validating Experimental Protocol: In Vitro Neuroprotection

    To accurately evaluate the neuroprotective index of novel cinnamic acid derivatives, researchers must avoid false-positive artifacts common in polyphenol research. The following protocol utilizes a self-validating orthogonal approach.

    Objective

    Quantify neuroprotective efficacy against oxidative stress using a human neuroblastoma (SH-SY5Y) translational model.

    Step-by-Step Methodology

    Step 1: Cell Seeding & Synchronization

    • Procedure: Plate SH-SY5Y cells at 1×104 cells/well in 96-well plates. Serum-starve the cells for 12 hours prior to treatment.

    • Causality: SH-SY5Y cells express dopaminergic markers, making them an ideal translational model. Serum starvation synchronizes the cell cycle, ensuring baseline metabolic uniformity and reducing data variance.

    Step 2: Prophylactic Pre-treatment

    • Procedure: Treat cells with CA isomers or derivatives (0.1 - 10 µM) for 24 hours.

    • Causality: Pre-treatment is crucial. It allows time for the transcriptional upregulation of endogenous antioxidant defense genes (e.g., Nrf2, PPARα) rather than merely measuring the direct chemical scavenging of ROS in the culture media.

    Step 3: Targeted Stress Induction

    • Procedure: Expose the pre-treated cells to 50 µM 6-OHDA (6-hydroxydopamine) for 12 hours.

    • Causality: While H2O2 is often used for generic oxidative stress, 6-OHDA actively utilizes the dopamine transporter (DAT) to selectively enter dopaminergic neurons. Once inside, it auto-oxidizes to generate ROS and triggers mitochondrial permeability transition pore (mPTP) opening, accurately mimicking Parkinsonian pathology.

    Step 4: Orthogonal Viability Assessment (The Self-Validating Step)

    • Procedure: Conduct an MTT reduction assay in parallel with an LDH (Lactate Dehydrogenase) release assay.

    • Causality & Validation: Relying solely on MTT is a critical pitfall. Plant-derived phenolic acids can artificially upregulate mitochondrial succinate dehydrogenase, yielding a false-positive survival signal even as cells undergo apoptosis. By coupling MTT (measuring metabolic activity) with LDH (measuring actual plasma membrane rupture), we create a self-validating system. True neuroprotection is only confirmed when the MTT signal is preserved and LDH release is suppressed.

    Workflow Seed 1. Cell Seeding (SH-SY5Y) Pretreat 2. Pre-treatment (CA Isomers) Seed->Pretreat Stress 3. Stress Induction (6-OHDA) Pretreat->Stress Assay 4. Orthogonal Assays (MTT + LDH) Stress->Assay Validate 5. Target Validation (qPCR/Western) Assay->Validate

    Fig 2. Self-validating in vitro workflow using orthogonal assays to confirm neuroprotection.

    References[4] Insights into the Discovery of Novel Neuroprotective Agents: A Comparative Study between Sulfanylcinnamic Acid Derivatives and Related Phenolic Analogues - MDPI. Link[1] Cinnamic acid protects the nigrostriatum in a mouse model of Parkinson's disease via peroxisome proliferator-activated receptor α - PMC. Link[5] Phenolic Acids and Prevention of Cognitive Decline: Polyphenols with a Neuroprotective Role in Cognitive Disorders and Alzheimer's Disease - MDPI. Link[6] Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease - PMC. Link[2] Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC. Link[3] High Purity cis-Cinnamic Acid Preparation for Studying Physiological Role of trans-Cinnamic and cis-Cinnamic Acids in Higher Plants - ResearchGate. Link

    Sources

    Safety Operating Guide

    Comprehensive Safety and Handling Guide for 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic Acid

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid. As your partner in research and development, we are committed to providing in-depth technical guidance that ensures the safety of laboratory personnel and the integrity of your work. The following procedures are based on established safety principles for handling fine chemical powders and organic acids, synthesized with insights from field-proven best practices.

    Hazard Identification and Risk Assessment

    Anticipated Hazards:

    • Skin Irritation: Similar compounds are known to cause skin irritation.[1][2][4][5]

    • Serious Eye Irritation: Contact with eyes may cause serious irritation.[1][2][4][5]

    • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2][4]

    Given these potential hazards, a cautious approach is warranted, treating the compound as hazardous until more specific data becomes available. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary personal protective equipment (PPE) at no cost to employees and ensure they are trained on the specific hazards present in their workplace.[6]

    Personal Protective Equipment (PPE): Your First Line of Defense

    A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid.

    Body PartRequired PPERationale
    Eyes/Face Safety goggles with side shields or a full-face shield.To protect against dust particles and potential splashes. Goggles that form a tight seal are recommended for fine particles.[6]
    Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[1][7]
    Body Laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination. Long-sleeved shirts and pants are also recommended.[8]
    Respiratory A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling larger quantities or when adequate ventilation is not available.To prevent inhalation of airborne particles.[8][9]
    Feet Closed-toe shoes.To protect feet from spills and falling objects.[6]

    Experimental Workflow for PPE Selection:

    Caption: PPE selection is a risk-based process.

    Operational Plan: Safe Handling Procedures

    Adherence to a strict operational plan minimizes the risk of exposure and contamination.

    Step-by-Step Handling Protocol:

    • Preparation:

      • Designate a specific area for handling the compound, preferably within a fume hood or a well-ventilated space.[10]

      • Ensure all necessary PPE is readily available and in good condition.

      • Have spill cleanup materials accessible. For acidic powders, this includes a neutralizer like sodium bicarbonate, lime, or soda ash.[11]

    • Weighing and Aliquoting:

      • Perform all weighing and aliquoting of the solid compound within a chemical fume hood to contain any dust.

      • Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder. Avoid creating dust clouds.

    • Dissolving the Compound:

      • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

      • If the dissolution process generates heat, use an ice bath to control the temperature.

    • Post-Handling:

      • Thoroughly clean all equipment and the work area after use.

      • Wash hands thoroughly with soap and water after removing gloves.[1]

    Logical Flow for Safe Handling:

    Handling_Workflow Preparation Preparation Handling in Ventilated Area Handling in Ventilated Area Preparation->Handling in Ventilated Area Donning Appropriate PPE Donning Appropriate PPE Handling in Ventilated Area->Donning Appropriate PPE Performing the Experiment Performing the Experiment Donning Appropriate PPE->Performing the Experiment Decontamination Decontamination Performing the Experiment->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doffing PPE Doffing PPE Waste Disposal->Doffing PPE Hand Washing Hand Washing Doffing PPE->Hand Washing

    Caption: A systematic approach to handling chemicals.

    Disposal Plan: Environmental Responsibility

    Proper disposal of chemical waste is paramount to protecting the environment and ensuring regulatory compliance.[12]

    Waste Segregation and Disposal:

    • Solid Waste:

      • Collect unused solid 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled hazardous waste container.[11]

    • Liquid Waste:

      • Aqueous solutions of organic acids should be collected in a designated "acid waste" container.[11] Do not mix with other types of chemical waste.[11]

      • Depending on local regulations and the concentration, neutralization with a weak base like sodium bicarbonate may be an option before disposal.[13] However, always consult your institution's environmental health and safety (EHS) office for specific guidance.

    • Container Disposal:

      • Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

    General Disposal Guidelines:

    • Never dispose of chemical waste down the drain without proper authorization from your EHS department.[11][12]

    • All waste containers must be clearly labeled with the contents and associated hazards.[12]

    • Arrange for the disposal of hazardous waste through a certified waste disposal company.[12]

    Emergency Procedures

    In the event of an exposure or spill, immediate and appropriate action is critical.

    EmergencyProcedure
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][10]
    Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
    Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]
    Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
    Spill For small spills, neutralize with sodium bicarbonate or another suitable absorbent material.[11] Scoop the material into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.

    By adhering to these guidelines, researchers and scientists can safely handle 3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid, ensuring personal safety and maintaining a secure laboratory environment.

    References

    • How to Choose PPE for Chemical Work. (2025, October 23). Google Cloud.
    • Types of Acid Waste Disposal - Environmental Marketing Services. (2020, January 30). Environmental Marketing Services.
    • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
    • Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Application Notes and Protocols - Benchchem. Benchchem.
    • Chemical disposal: what you need to know. (2025, October 27). DENIOS.
    • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, February 17).
    • 10 Different Types Of PPE In The Chemical Industry. (2025, October 25). Google Cloud.
    • Organic Acid Standard Operating Procedure. University of Washington.
    • PPE for Powder Handling: Support Operators Effectively - Dust Arrest. (2025, September 14). Dust Arrest.
    • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). Sigma-Aldrich.
    • What are the steps to safely dispose of acids? - ECHEMI. ECHEMI.
    • Disposal of Chemical Waste - Safety Office. University of St Andrews.
    • SAFETY DATA SHEET - Fisher Scientific. (2014, January 20). Fisher Scientific.
    • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
    • Synthesis of Cinnamic Acid Derivatives Lei Zhao, Yuanbiao Tu and Yuping Guo - Atlantis Press.
    • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.
    • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research.
    • Safety Data Sheet - Cayman Chemical. (2025, May 20). Cayman Chemical.
    • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
    • Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition | Request PDF - ResearchGate.
    • Safety Data Sheet - Angene Chemical. (2025, September 5). Angene Chemical.
    • Synthesis of Cinnamic Acid Derivatives Using Ethanol as Solvent or Microwave Assisted Method. - Taylor & Francis. (2007, December 4). Taylor & Francis Online.

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.